Anticancer agent 201
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H49F3O4 |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
(1R,2R,11R,14R,15R,18S,21S,22R,23R)-2,10,10,14,15-pentamethyl-7-oxo-21-propan-2-yl-5-(trifluoromethyl)-8-oxahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacos-5-ene-18-carboxylic acid |
InChI |
InChI=1S/C34H49F3O4/c1-18(2)19-10-13-33(28(39)40)15-14-31(6)21(26(19)33)8-9-24-30(5)17-20-22(34(35,36)37)16-25(38)41-27(20)29(3,4)23(30)11-12-32(24,31)7/h16,18-21,23-24,26-27H,8-15,17H2,1-7H3,(H,39,40)/t19-,20?,21+,23-,24+,26+,27?,30-,31+,32+,33-/m0/s1 |
InChI Key |
MKNAHZPJSZTVHV-LLAYSOCRSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6C(C5(C)C)OC(=O)C=C6C(F)(F)F)C)C)C(=O)O |
Canonical SMILES |
CC(C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6C(C5(C)C)OC(=O)C=C6C(F)(F)F)C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Anticancer Agent 201: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Anticancer agent 201, also identified as compound 2f, has emerged as a potent cytotoxic agent against various tumor cell lines. Its primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is characterized by the activation of key executioner caspases, cleavage of essential cellular proteins, and a significant reduction in anti-apoptotic protein expression. Furthermore, this compound has been shown to impede cell cycle progression, leading to an arrest in the G0/G1 phase. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Core Mechanism of Action: Induction of Mitochondrial Apoptosis
This compound exerts its cytotoxic effects primarily by triggering the intrinsic pathway of apoptosis, a programmed cell death mechanism orchestrated by the mitochondria. This process is initiated by a variety of intracellular stresses and culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases.
The key molecular events in the mechanism of action of this compound include:
-
Downregulation of Anti-Apoptotic Proteins: The agent significantly reduces the expression of Bcl-2 and Bcl-xL, two prominent anti-apoptotic proteins of the Bcl-2 family.[1] These proteins normally function to preserve the integrity of the mitochondrial outer membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The decrease in Bcl-2 and Bcl-xL leads to a loss of mitochondrial membrane potential.[1] This destabilization results in the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: Through these pores, cytochrome c, a crucial component of the electron transport chain, is released from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), which, in the presence of ATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3.
-
Execution of Apoptosis: Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A key substrate is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[1] Cleavage of PARP by caspase-3 renders it inactive, preventing DNA repair and facilitating cell death.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | T-cell lymphoblast-like leukemia | Low micromolar range |
| Various other tumor cell lines | - | Low micromolar range |
Data represents the concentration of this compound required to inhibit the growth of 50% of the cell population.[1]
Table 2: Effect of this compound on Mitochondrial Membrane Potential in CCRF-CEM Cells
| Concentration (µM) | Duration (hours) | Effect on Mitochondrial Membrane Potential |
| 3.5 | 24 | Dose-dependent decrease |
| 17.5 | 24 | Dose-dependent decrease |
Measurements indicate a disruption of mitochondrial integrity upon treatment.[1]
Table 3: Cell Cycle Analysis of CCRF-CEM Cells Treated with this compound
| Treatment Condition | Effect on Cell Cycle |
| This compound | Arrest or slowdown in G0/G1 phase |
| This compound | Reduction in the proportion of S phase cells |
This data suggests that this compound inhibits cell proliferation by halting the cell cycle at the G0/G1 checkpoint.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
In Vitro Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Cancer cells (e.g., CCRF-CEM) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium and added to the wells. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours. The absorbance is then measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a defined time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and suspension cells are collected by centrifugation.
-
Washing: Cells are washed with cold PBS.
-
Resuspension: The cell pellet is resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
-
Cell Treatment: Cells are treated with this compound as described above.
-
JC-1 Staining: The culture medium is replaced with medium containing JC-1 dye, a cationic dye that accumulates in mitochondria in a potential-dependent manner.
-
Incubation: Cells are incubated at 37°C in a CO2 incubator.
-
Washing: Cells are washed with PBS to remove excess dye.
-
Analysis: The fluorescence is measured using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as previously described.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells are lysed in a buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bcl-xL, Caspase-3, PARP, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Visualizations
Signaling Pathway of this compound
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action of this compound.
References
Discovery and Synthesis of the Anticancer Agent ONC201: A Technical Guide
Introduction
ONC201, also known as dordaviprone, is a pioneering, orally active small molecule that has emerged as a promising therapeutic agent in oncology. It is the first-in-class member of the imipridone class of compounds, characterized by a unique heterocyclic pharmacophore.[1][2][3] Initially identified through a screening for p53-independent inducers of the TNF-related apoptosis-inducing ligand (TRAIL) gene, ONC201 has demonstrated a broad spectrum of anti-cancer activity in preclinical models of both solid and hematological malignancies.[1][3] Its ability to cross the blood-brain barrier has made it a particularly significant candidate for the treatment of aggressive brain tumors.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of ONC201.
Chemical Profile
-
IUPAC Name: 7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one[2]
-
Molecular Formula: C26H28N4O
-
Molecular Weight: 412.53 g/mol
-
Class: Imipridone
Mechanism of Action
ONC201 exerts its anti-cancer effects through a multi-faceted mechanism of action. It functions as a bitopic antagonist of the dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[3] The antagonism of DRD2, a G protein-coupled receptor overexpressed in various cancers, including glioblastoma, is a key aspect of its activity.[3]
Downstream of its primary targets, ONC201 triggers the integrated stress response (ISR), leading to the upregulation of Death Receptor 5 (DR5), the receptor for TRAIL.[3] This, in conjunction with the ONC201-induced expression of TRAIL itself, promotes apoptosis in cancer cells.[3] The activation of the ISR involves the phosphorylation of eIF2α and the subsequent induction of ATF4 and CHOP.[1] Furthermore, ONC201 leads to the dual inactivation of Akt and ERK signaling pathways. This results in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which in turn transcriptionally activates the TRAIL gene.[3] The activation of ClpP by ONC201 contributes to mitochondrial dysfunction and apoptosis.[3]
Signaling Pathway of ONC201
Caption: Signaling pathway of ONC201 leading to apoptosis.
Synthesis of ONC201
While a detailed, publicly available, step-by-step synthesis protocol for ONC201 is limited, a plausible synthetic route can be constructed based on its imipridone core structure and general principles of organic chemistry. The synthesis of the diazaspiro[3.5]nonane core is a key step, which can be followed by functionalization to yield the final product.
Disclaimer: The following protocol is a putative synthesis route and has not been experimentally validated. It is intended for informational purposes for a research audience.
Experimental Protocol: Putative Synthesis of ONC201
Step 1: Synthesis of a Protected Diazaspiro[3.5]nonane Intermediate
-
Reaction Setup: To a solution of a suitable protected piperidone derivative in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a solution of a protected aminoacetonitrile derivative.
-
Cyclization: Treat the mixture with a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C) to initiate a cyclization reaction, forming the spiro-lactam core.
-
Work-up and Purification: Quench the reaction with a proton source (e.g., ammonium chloride solution) and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel.
Step 2: N-Alkylation with 2-Methylbenzyl Halide
-
Reaction Setup: Dissolve the protected diazaspiro[3.5]nonan-1-one intermediate in a polar aprotic solvent (e.g., dimethylformamide).
-
Alkylation: Add a base (e.g., potassium carbonate) followed by the dropwise addition of 2-methylbenzyl bromide. Heat the reaction mixture to facilitate the alkylation.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract the product. Purify by column chromatography.
Step 3: Deprotection of the Second Amine
-
Deprotection: Depending on the protecting group used in Step 1, perform the appropriate deprotection step. For a benzyl protecting group, this can be achieved by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere).
-
Isolation: Filter the catalyst and concentrate the filtrate to obtain the deprotected intermediate.
Step 4: N-Alkylation with Benzyl Halide
-
Reaction Setup: Dissolve the deprotected intermediate from Step 3 in a suitable solvent.
-
Final Alkylation: Add a base and benzyl bromide and stir the reaction until completion.
-
Final Purification: Perform an aqueous work-up and purify the final product, ONC201, by recrystallization or column chromatography.
Preclinical Evaluation: Experimental Protocols
General Experimental Workflow
Caption: A general workflow for the preclinical evaluation of an anticancer agent.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of ONC201 (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis (Annexin V) Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with ONC201 at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4][5][6][7][8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[4][5][6][7][8]
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Protocol 3: DRD2 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the DRD2 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled DRD2 ligand (e.g., [3H]spiperone) and varying concentrations of ONC201.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value of ONC201 by competitive binding analysis.
Protocol 4: ClpP Activation Assay
-
Reaction Setup: In a 96-well plate, combine recombinant human ClpP protein with a fluorogenic peptide substrate.
-
Compound Addition: Add varying concentrations of ONC201 or a vehicle control.
-
Kinetic Measurement: Monitor the increase in fluorescence over time at an appropriate excitation and emission wavelength using a fluorescence plate reader. The rate of fluorescence increase is proportional to ClpP activity.
-
Data Analysis: Determine the EC50 for ClpP activation by ONC201.
Quantitative Data
Table 1: In Vitro Cytotoxicity (IC50) of ONC201 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | ~2.5 |
| T47D | Breast Cancer | 3.69 |
| MCF7 | Breast Cancer | 2.40 |
| BT474 | Breast Cancer | 1.89 |
| SKBR3 | Breast Cancer | 1.32 |
| HCC1954 | Breast Cancer | 1.12 |
| AU565 | Breast Cancer | 0.79 |
| HCC1937 | Breast Cancer | 2.16 |
| MDAMB468 | Breast Cancer | 1.29 |
| HCC1187 | Breast Cancer | 0.79 |
| BT20 | Breast Cancer | 0.89 |
| MDAMB231 | Breast Cancer | 2.02 |
| Hs578T | Breast Cancer | Not specified |
| MDAMB436 | Breast Cancer | Not specified |
| HCC38 | Breast Cancer | Not specified |
Data compiled from various preclinical studies. Actual values may vary depending on experimental conditions.
Table 2: Pharmacokinetic Parameters of ONC201 in Pediatric Patients with H3 K27M-Mutant Glioma
| Parameter | Value |
| Recommended Phase II Dose (RP2D) | 625 mg (adult, scaled by body weight for pediatrics) |
| T1/2 (half-life) | 8.4 hours |
| Tmax (time to maximum concentration) | 2.1 hours |
| Cmax (maximum concentration) | 2.3 µg/mL |
| AUC0-tlast (area under the curve) | 16.4 h*µg/mL |
Data from a Phase I clinical trial.
Conclusion
ONC201 represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of action, favorable safety profile, and oral bioavailability make it a compelling candidate for further clinical investigation, particularly in challenging-to-treat malignancies such as high-grade gliomas. The detailed protocols and data presented in this guide are intended to support ongoing and future research into the therapeutic potential of ONC201 and the broader class of imipridone compounds.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Discovery and clinical introduction of first-in-class imipridone ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. scispace.com [scispace.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of "Anticancer agent 201"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the promising anticancer agent ONC201, also known as dordaviprone. The information presented herein is intended to support ongoing research and development efforts in the field of oncology.
Chemical Structure and Properties
ONC201, initially identified as TRAIL-inducing compound 10 (TIC10), possesses a unique heterocyclic structure.[1][2][3] Through extensive analysis, including NMR and X-ray crystallography, its definitive chemical structure has been established as the angular [3,4-e] isomer of 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one.[1][2][3] This angular conformation is critical for its potent anti-cancer activity.[1][2][3]
Systematic Name: 7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one[4] Synonyms: ONC201, TIC10, NSC350625, Dordaviprone[1][2][5]
ONC201 exhibits several desirable drug-like properties, including oral bioavailability, robust stability, aqueous solubility, and the ability to cross the blood-brain barrier.[1][3][6] These characteristics contribute to its potential as a therapeutic agent for a range of cancers, including high-grade gliomas.[6][7]
Quantitative Data: In Vitro Cytotoxicity
ONC201 has demonstrated significant cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 3.5 |
| CEM-DNR | Multidrug-Resistant Leukemia | 4.9 |
| K562 | Chronic Myelogenous Leukemia | 23 |
| K562-TAX | Multidrug-Resistant Leukemia | 17 |
| A549 | Lung Carcinoma | 11 |
| HCT116 | Colorectal Carcinoma | 10 |
| HCT116p53 -/- | Colorectal Carcinoma (p53 null) | 18 |
| U2OS | Osteosarcoma | 19 |
| MDA-MB-231 | Breast Cancer | 14.6 |
| Normal Cell Lines | ||
| BJ | Fibroblast | >50 |
| MRC-5 | Fetal Lung Fibroblast | 27 |
Data sourced from TargetMol and other preclinical studies.[8][9]
Mechanism of Action
ONC201 exerts its anticancer effects through a multi-faceted mechanism of action that distinguishes it from traditional chemotherapeutic agents. The primary molecular targets are the G protein-coupled dopamine receptor D2 (DRD2) and the mitochondrial protease, caseinolytic protease P (ClpP).[6][7]
Dual Targeting of DRD2 and ClpP:
-
DRD2 Antagonism: ONC201 acts as a selective antagonist of DRD2.[6][10][11] This interaction is believed to contribute to its anticancer effects, as DRD2 expression has been observed in various cancer types.[11] Blockade of DRD2 signaling can induce the integrated stress response and reduce cell viability.[11]
-
ClpP Agonism: The compound functions as an allosteric agonist of ClpP, a protease located within the mitochondria.[6][7] Activation of ClpP leads to the degradation of misfolded proteins, resulting in mitochondrial dysfunction and subsequent apoptosis.[7]
Downstream Signaling Pathways:
The engagement of DRD2 and ClpP by ONC201 triggers a cascade of downstream signaling events, culminating in tumor cell death. These pathways include:
-
Integrated Stress Response (ISR) Activation: ONC201 induces the ISR, a cellular stress response pathway.[6][12] This leads to the upregulation of Activating Transcription Factor 4 (ATF4) and its target, C/EBP homologous protein (CHOP).[9][12]
-
TRAIL Pathway Induction: A key consequence of ISR activation is the increased expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5).[6][12][13] This promotes apoptosis in cancer cells while largely sparing normal cells.[12]
-
Inactivation of Akt/ERK Signaling: ONC201 inhibits the phosphorylation and activation of the pro-survival kinases Akt and ERK.[6][9][13] This dual blockade releases the transcription factor Foxo3a, allowing it to translocate to the nucleus and further promote the transcription of the TRAIL gene.[9][13]
-
Inhibition of Oxidative Phosphorylation (OXPHOS): Through its action on ClpP, ONC201 can inhibit mitochondrial oxidative phosphorylation, leading to metabolic stress and apoptosis.[6]
The following diagram illustrates the signaling pathways affected by ONC201.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of ONC201 are proprietary. However, based on published literature, the following methodologies are central to its preclinical assessment.
In Vitro Cytotoxicity Assays
The cytotoxic effects of ONC201 are typically evaluated using colorimetric assays such as the MTT or MTS assay.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of ONC201 for a specified duration (e.g., 72 hours).
-
Reagent Incubation: A reagent (e.g., MTT) is added to each well and incubated to allow for its conversion to a colored formazan product by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and IC50 values are determined.
Apoptosis Assays
The induction of apoptosis by ONC201 can be confirmed through various methods, including the detection of caspase activation and PARP cleavage.
General Protocol (Western Blot for PARP Cleavage):
-
Cell Lysis: Cells treated with ONC201 and control cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for cleaved PARP, followed by a secondary antibody conjugated to a detection enzyme.
-
Detection: The signal is detected using a chemiluminescent substrate, and the presence of cleaved PARP indicates apoptosis.
In Vivo Xenograft Studies
The antitumor efficacy of ONC201 in a living organism is commonly assessed using xenograft models.
General Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Drug Administration: ONC201 is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
The following diagram outlines a general workflow for the preclinical evaluation of an anticancer agent like ONC201.
This guide provides a foundational understanding of the anticancer agent ONC201. Further in-depth investigation into its clinical applications and potential synergistic combinations with other therapies is ongoing and will be crucial for realizing its full therapeutic potential.
References
- 1. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dordaviprone | C24H26N4O | CID 73777259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Found: A Cancer Drug’s Mechanism of Action | The Scientist [the-scientist.com]
- 8. Anticancer agent 201_TargetMol [targetmol.com]
- 9. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Dopamine Receptors in the Anticancer Activity of ONC201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding How an Anticancer Drug Works Can Pave the Way for Personalized Therapy | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 13. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Target Identification and Validation of Anticancer Agent 201
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the preclinical target identification and validation for the novel investigational compound, Anticancer Agent 201. We detail the systematic approach employed to identify its primary molecular target, validate target engagement in cellular models, and elucidate its mechanism of action. This guide includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to facilitate understanding and replication of the core findings.
Introduction
This compound is a synthetic small molecule that has demonstrated potent cytotoxic effects in various cancer cell lines during initial screening. To advance this compound into further development, a robust understanding of its molecular target and mechanism of action is imperative. This guide outlines the successful identification and validation of Serine/Threonine Kinase Z (STKZ) as the primary target of this compound. STKZ is a key regulator in a pro-survival signaling pathway frequently overactivated in several malignancies.
Primary Target Identification: Kinase Panel Screening
To identify the molecular target of this compound, an extensive in vitro kinase profiling assay was conducted. The compound was screened against a panel of 400 human kinases at a concentration of 1 µM. The results identified STKZ as the most significantly inhibited kinase.
Workflow for Kinase Panel Screening
In Vitro Anticancer Activity of Anticancer Agent 201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent 201, also identified as ONC201, has emerged as a promising small molecule with significant in vitro anticancer properties. This technical guide provides a comprehensive overview of its activity, focusing on its cytotoxic effects, mechanism of action, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized to facilitate understanding. This document is intended to serve as a detailed resource for researchers and professionals in the field of oncology drug development.
Introduction
This compound is a novel compound that has demonstrated potent cytotoxic activity across a range of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, making it a subject of considerable interest for further preclinical and clinical investigation. This guide synthesizes the available in vitro data to provide a thorough understanding of its anticancer profile.
Cytotoxic Activity
The in vitro efficacy of this compound has been evaluated against a panel of human cancer cell lines, as well as non-cancerous cell lines, to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in Table 1.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Leukemia | 3.5[1] |
| CEM-DNR | Leukemia (Doxorubicin-resistant) | 4.9[1] |
| K562 | Leukemia | 23[1] |
| K562-TAX | Leukemia (Taxol-resistant) | 17[1] |
| A549 | Lung Cancer | 11[1] |
| HCT116 | Colon Cancer | 10[1] |
| HCT116p53 -/- | Colon Cancer (p53 null) | 18[1] |
| U20S | Osteosarcoma | 19[1] |
| BJ | Normal Fibroblast | >50[1] |
| MRC-5 | Normal Fibroblast | 27[1] |
Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of programmed cell death (apoptosis) and disruption of the cell cycle.
Induction of Apoptosis via the Mitochondrial Pathway
The compound triggers the intrinsic pathway of apoptosis, a process mediated by the mitochondria. Key events in this pathway include:
-
Mitochondrial Membrane Depolarization: A dose-dependent decrease in the mitochondrial membrane potential has been observed.[1]
-
Caspase Activation: It activates caspase-3, a critical executioner caspase in the apoptotic cascade.[1][2][3][4]
-
PARP Cleavage: The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), an event that facilitates cellular disassembly.[1][2][3][4]
-
Modulation of Bcl-2 Family Proteins: The expression of anti-apoptotic proteins Bcl-2 and Bcl-xL is reduced, tipping the cellular balance towards apoptosis.[1][2][3][4]
A diagram illustrating this signaling pathway is provided below.
Cell Cycle Arrest
This compound has been shown to disrupt or slow the cell cycle in the G0/G1 phase. This leads to a reduction in the proportion of cells entering the S phase, thereby inhibiting DNA synthesis and cell proliferation.[1]
Experimental Protocols
The following are detailed, representative protocols for the key in vitro assays used to characterize the anticancer activity of a compound like this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis
Principle: This flow cytometry method uses a fluorescent dye, typically Propidium Iodide (PI), to stain cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
Principle: This technique is used to detect specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, PARP, Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of a novel anticancer agent.
Conclusion
The in vitro data for this compound strongly support its potential as an anticancer therapeutic. Its ability to induce apoptosis through the mitochondrial pathway and cause cell cycle arrest in a variety of cancer cell lines, including those with drug resistance, is particularly noteworthy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel anticancer compounds. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system.
References
- 1. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Novel triterpenoid pyrones, phthalimides and phthalates are selectively cytotoxic in CCRF-CEM cancer cells - Synthesis, potency, and mitochondrial mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Anticancer Agent 201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of "Anticancer agent 201," also identified as "Compound 2f." The document outlines the agent's cytotoxic activity against a panel of cancer cell lines, details its mechanism of action involving the induction of apoptosis via the intrinsic mitochondrial pathway, and furnishes standardized protocols for the key experimental procedures.
Data Summary: Cytotoxic Activity of this compound
"this compound" has demonstrated potent cytotoxic effects across a range of human cancer cell lines, including multidrug-resistant variants. The agent's efficacy is highlighted by its low micromolar IC50 values. In contrast, it exhibits significantly lower toxicity towards normal human fibroblast cell lines, suggesting a degree of selectivity for cancer cells.
| Cell Line | Type | IC50 (µM) | Notes |
| CCRF-CEM | T-cell leukemia | 3.5 | - |
| CEM-DNR | Multidrug-resistant leukemia | 4.9 | - |
| K562 | Chronic myelogenous leukemia | 23 | - |
| K562-TAX | Multidrug-resistant leukemia | 17 | - |
| A549 | Lung carcinoma | 11 | - |
| HCT116 | Colon carcinoma | 10 | - |
| HCT116p53 -/- | Colon carcinoma (p53 null) | 18 | - |
| U2OS | Osteosarcoma | 19 | - |
| BJ | Normal fibroblast | >50 | Indicates lower toxicity to normal cells |
| MRC-5 | Normal fibroblast | 27 | Indicates lower toxicity to normal cells |
Table 1: In vitro cytotoxicity (IC50) of this compound against various human cancer and normal cell lines.[1]
Mechanism of Action: Induction of Apoptosis
"this compound" exerts its cytotoxic effects primarily through the induction of apoptosis.[1][2] This programmed cell death is initiated through the intrinsic mitochondrial pathway. Key molecular events include:
-
Activation of Caspase-3: The agent triggers the activation of this key executioner caspase.[2]
-
PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]
-
Modulation of Bcl-2 Family Proteins: A reduction in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL is observed.[2]
-
Cell Cycle Arrest: The agent causes an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting DNA synthesis and progression to the S phase.[1]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed, standardized methodologies for the key experiments used in the preliminary cytotoxicity screening of an anticancer agent like "this compound."
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: General workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Addition: Treat the cells with various concentrations of "this compound." Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol:
-
Cell Treatment: Culture cells with "this compound" at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 1x Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Add 1x Annexin V Binding Buffer and analyze the samples immediately using a flow cytometer. FITC fluorescence (indicating Annexin V binding to exposed phosphatidylserine in early apoptosis) and PI fluorescence (indicating loss of membrane integrity in late apoptosis/necrosis) are measured.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow Diagram:
References
The Emergence of ONC201: A Novel Anticancer Agent with a Multi-faceted Approach
A Technical Review of the Preclinical and Clinical Landscape
Introduction
ONC201, also known as TIC10 or Dordaviprone, has emerged as a promising first-in-class small molecule of the imipridone class with potent anti-tumor activity. Initially identified in a screen for compounds that induce the expression of TNF-related apoptosis-inducing ligand (TRAIL), ONC201 has since been shown to exert its anticancer effects through a unique, multi-pronged mechanism.[1][2] This technical guide provides an in-depth review of the background of ONC201, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its complex signaling pathways.
Chemical Identity and Structure
ONC201 is chemically defined as 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one. Its potent anti-cancer activity is specifically associated with its angular [3,4-e] isomeric structure, which has been confirmed by NMR and X-ray structural analysis.
Mechanism of Action: A Dual-Pronged Attack
ONC201's anticancer activity stems from its ability to concurrently engage two distinct molecular targets: the Dopamine Receptor D2 (DRD2) and the mitochondrial protease Caseinolytic Peptidase P (ClpP).
DRD2 Antagonism and Downstream Signaling
ONC201 acts as a selective antagonist of DRD2, a G protein-coupled receptor. This antagonism leads to the inactivation of the Akt and ERK signaling pathways.[1] The inhibition of these key pro-survival pathways results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[2] In the nucleus, FOXO3a upregulates the expression of the pro-apoptotic ligand TRAIL.[1][2]
Allosteric Activation of ClpP and the Integrated Stress Response
Concurrently, ONC201 functions as an allosteric agonist of the mitochondrial protease ClpP.[3] This activation of ClpP triggers the Integrated Stress Response (ISR), a cellular stress program.[4] The ISR is mediated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) by kinases such as HRI and PKR, leading to the preferential translation of Activating Transcription Factor 4 (ATF4).[5][6] ATF4, in turn, induces the expression of the pro-apoptotic protein CHOP and the TRAIL receptor, Death Receptor 5 (DR5).[4][5]
The culmination of these actions—increased TRAIL expression and upregulation of its receptor DR5—sensitizes cancer cells to apoptosis.
Data Presentation
In Vitro Cytotoxicity of ONC201
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | ~2.5 |
| JeKo-1 | Mantle Cell Lymphoma | Not specified |
| Z-138 | Mantle Cell Lymphoma | Not specified |
| HeLa | Cervical Cancer | Not specified |
| SiHa | Cervical Cancer | Not specified |
Note: Specific IC50 values for all cell lines were not consistently reported in the reviewed literature. The value for HCT116 is an approximation based on graphical data.
Pharmacokinetic Parameters of ONC201
| Population | Dose | Tmax (h) | Cmax (µg/mL) | AUC0-tlast (h·µg/mL) | T1/2 (h) |
| Pediatric (H3 K27M-mutant glioma) | 625 mg (weight-scaled) | 2.1 | 2.3 | 16.4 | 8.4 |
| Adult (Refractory Solid Tumors) | 625 mg | 1.8 | 1.5 - 7.5 | 37.7 | 11.3 |
Experimental Protocols
Western Blot Analysis of Akt and ERK Phosphorylation
Objective: To determine the effect of ONC201 on the phosphorylation status of Akt and ERK.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) and grow to 70-80% confluency. Treat cells with varying concentrations of ONC201 (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[7][8][9][10]
Annexin V Apoptosis Assay
Objective: To quantify the extent of apoptosis induced by ONC201.
Methodology:
-
Cell Treatment: Treat cancer cells with ONC201 at various concentrations for a predetermined duration (e.g., 48 hours).
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11][12][13][14]
ClpP Activation Assay
Objective: To measure the ability of ONC201 to activate the proteolytic activity of ClpP.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human ClpP with a fluorogenic peptide substrate (e.g., Ac-WLA-AMC) in an appropriate assay buffer.
-
Compound Addition: Add varying concentrations of ONC201 or a vehicle control (DMSO) to the wells.
-
Kinetic Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the ClpP proteolytic activity.
-
Data Analysis: Calculate the EC50 value for ClpP activation by ONC201 by plotting the reaction rates against the ONC201 concentrations.[15][16][17][18]
Signaling Pathway Visualizations
Caption: ONC201 Signaling Pathway.
Conclusion
ONC201 represents a paradigm-shifting approach to cancer therapy with its unique dual mechanism of action. By simultaneously targeting DRD2 and ClpP, it orchestrates a multi-faceted attack on cancer cells, leading to the induction of the integrated stress response and TRAIL-mediated apoptosis. The promising preclinical data, coupled with encouraging early clinical trial results, particularly in challenging malignancies like H3 K27M-mutant gliomas, underscore the potential of ONC201 as a valuable addition to the oncologist's armamentarium. Further research is warranted to fully elucidate its therapeutic potential across a broader range of cancers and in combination with other anticancer agents.
References
- 1. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAIL pathway targeting therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases. | Sigma-Aldrich [merckmillipore.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Therapeutic Potential of Anticancer Agent 201: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anticancer Agent 201 has emerged as a promising cytotoxic compound with significant therapeutic potential in oncology. This document provides a comprehensive technical guide on its core preclinical findings. In vitro studies have demonstrated its high cytotoxicity against various tumor cell lines, particularly CCRF-CEM human leukemia cells.[1][2] The primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.[1][2][3] This is achieved by activating caspase-3, cleaving PARP, and downregulating key anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2][3] This guide consolidates the available quantitative data, details the experimental protocols used in these seminal studies, and visualizes the key pathways and workflows to support further research and development efforts.
Preclinical Efficacy
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a panel of eight human cancer cell lines, including multidrug-resistant variants. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range for most cell lines tested, indicating significant anti-proliferative effects. Notably, normal fibroblast cell lines BJ and MRC-5 showed considerably higher IC50 values, suggesting a degree of selectivity for cancer cells.[2]
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| CCRF-CEM | Leukemia | 3.5 | [2] |
| CEM-DNR | Leukemia (Doxorubicin-Resistant) | 4.9 | [2] |
| K562 | Leukemia | 23 | [2] |
| K562-TAX | Leukemia (Taxol-Resistant) | 17 | [2] |
| A549 | Lung Carcinoma | 11 | [2] |
| HCT116 | Colon Carcinoma | 10 | [2] |
| HCT116p53 -/- | Colon Carcinoma (p53 null) | 18 | [2] |
| U20S | Osteosarcoma | 19 | [2] |
| BJ | Normal Fibroblast | >50 | [2] |
| MRC-5 | Normal Fibroblast | 27 |[2] |
Mechanism of Action: Induction of Apoptosis
The primary anticancer mechanism of Agent 201 is the induction of apoptosis. Studies have shown that the agent triggers the intrinsic mitochondrial pathway.[1][2] This is characterized by a dose-dependent reduction in the mitochondrial membrane potential in CCRF-CEM cells.[2] Key molecular events include the reduced expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL, the activation of caspase-3, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1][2][3]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on a shaker for 10 minutes.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis and Cell Cycle Analysis Workflow
The following workflow outlines the general procedure for investigating the effects of this compound on the cell cycle and apoptosis induction.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment and Harvesting: CCRF-CEM cells are treated with this compound at specified concentrations (e.g., 3.5 µM and 17.5 µM) for 24 hours. Cells are then harvested, washed with PBS, and counted.
-
Fixation: Cells are fixed by drop-wise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent due to its potent cytotoxic effects on a range of cancer cell lines and its defined mechanism of action involving the induction of mitochondrial-mediated apoptosis. The observed selectivity for cancer cells over normal fibroblasts is a promising characteristic for further development.
Future research should focus on:
-
In vivo efficacy studies in relevant animal models (e.g., xenograft models using CCRF-CEM or HCT116 cells) to evaluate anti-tumor activity and tolerability.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Further mechanism of action studies to identify the direct molecular target of this compound and explore potential synergistic combinations with existing chemotherapeutic agents.
References
Preclinical Profile of Anticancer Agent 201: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 201, also identified as Compound 2f, has emerged as a promising candidate in preclinical cancer research. This technical guide provides a comprehensive summary of the early preclinical data available for this agent, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies utilized in its initial characterization. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of oncology drug development.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of apoptosis via the mitochondrial intrinsic pathway. This is characterized by a series of key molecular events:
-
Mitochondrial Membrane Depolarization: The agent causes a dose-dependent decrease in mitochondrial membrane potential.
-
Caspase-3 Activation: It triggers the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.
-
PARP Cleavage: Subsequent to caspase-3 activation, the cleavage of poly(ADP-ribose) polymerase (PARP) is observed, a hallmark of apoptosis.
-
Modulation of Bcl-2 Family Proteins: The expression of the anti-apoptotic proteins Bcl-2 and Bcl-XL is reduced, further promoting the apoptotic process.
-
Cell Cycle Disruption: this compound has been shown to disrupt or slow the cell cycle in the G0/G1 phase, leading to a reduction in the proportion of cells in the S phase.
-
Inhibition of RNA Synthesis: The compound also demonstrates inhibitory effects on RNA synthesis.
The proposed signaling pathway for the induction of apoptosis by this compound is depicted in the following diagram:
Quantitative Data Summary
The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines and two normal fibroblast cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Leukemia | 3.5 |
| CEM-DNR | Leukemia (multidrug-resistant) | 4.9 |
| K562 | Leukemia | 23 |
| K562-TAX | Leukemia (mult-drug-resistant) | 17 |
| A549 | Lung Cancer | 11 |
| HCT116 | Colon Cancer | 10 |
| HCT116p53 -/- | Colon Cancer (p53 null) | 18 |
| U20S | Osteosarcoma | 19 |
| BJ | Normal Fibroblast | >50 |
| MRC-5 | Normal Fibroblast | 27 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Lines and Culture
The human cancer cell lines CCRF-CEM, CEM-DNR, K562, K562-TAX, A549, HCT116, HCT116p53 -/-, and U20S, along with the normal human fibroblast cell lines BJ and MRC-5, were utilized. Cells were maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere of 5% CO2 at 37°C.
In Vitro Cytotoxicity Assay
The cytotoxic effects of this compound were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well microtiter plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for a specified period.
-
MTT Addition: Following treatment, MTT solution was added to each well and the plates were incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: A solubilizing agent was added to dissolve the formazan crystals, and the absorbance was measured using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.
Apoptosis and Cell Cycle Analysis
The induction of apoptosis and effects on the cell cycle were investigated using flow cytometry.
-
Cell Treatment: Cells were treated with this compound at concentrations of 3.5 µM and 17.5 µM for 24 hours.
-
Staining:
-
Mitochondrial Membrane Potential: Cells were stained with JC-1 dye to assess changes in mitochondrial membrane potential.
-
Cell Cycle Analysis: Cells were fixed and stained with propidium iodide (PI) to analyze DNA content and cell cycle distribution.
-
-
Flow Cytometry: Stained cells were analyzed on a flow cytometer to quantify the percentage of cells with depolarized mitochondria and the distribution of cells in different phases of the cell cycle.
Western Blot Analysis
The expression levels of key apoptotic proteins were determined by Western blotting.
-
Protein Extraction: Cells were treated with this compound, and total protein was extracted.
-
SDS-PAGE and Transfer: Protein samples were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies specific for caspase-3, PARP, Bcl-2, and Bcl-XL, followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescence detection system.
Conclusion
The early preclinical data for this compound demonstrate its potential as a cytotoxic agent against a range of cancer cell lines, including multidrug-resistant variants. Its mechanism of action, centered on the induction of apoptosis through the mitochondrial pathway, provides a strong rationale for its further development. The detailed experimental protocols provided in this guide are intended to facilitate the replication and expansion of these initial findings by the scientific community. Further in vivo studies are warranted to establish the therapeutic potential of this promising anticancer agent.
Methodological & Application
"Anticancer agent 201" protocol for cell culture treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro evaluation of "Anticancer agent 201" (also known as Compound 2f), a compound with demonstrated cytotoxic and apoptosis-inducing effects across various cancer cell lines.[1]
Introduction
This compound is an experimental compound that has shown significant efficacy in preclinical studies. It has been observed to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1] This involves the activation of caspase-3, cleavage of poly (ADP-ribose) polymerase (PARP), and a reduction in the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1] Furthermore, the agent has been shown to arrest the cell cycle at the G0/G1 phase, thereby inhibiting cell proliferation.[1] These characteristics make this compound a promising candidate for further investigation in cancer research and drug development.
Data Presentation
A summary of the cytotoxic activity of this compound against various human cancer cell lines is presented below. The IC50 values represent the concentration of the agent required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Leukemia | 3.5 |
| CEM-DNR | Leukemia (Doxorubicin Resistant) | 4.9 |
| K562 | Chronic Myelogenous Leukemia | 23 |
| K562-TAX | Chronic Myelogenous Leukemia (Taxol Resistant) | 17 |
| A549 | Lung Carcinoma | 11 |
| HCT116 | Colon Carcinoma | 10 |
| HCT116p53 -/- | Colon Carcinoma (p53 null) | 18 |
| U2OS | Osteosarcoma | 19 |
| BJ | Normal Fibroblast | >50 |
| MRC-5 | Normal Fibroblast | 27 |
Table 1: In vitro cytotoxicity of this compound against a panel of human cancer and normal cell lines. Data sourced from TargetMol.[1]
Experimental Protocols
1. Cell Culture and Treatment
This protocol outlines the general procedure for culturing cancer cells and treating them with this compound.
-
Cell Lines: A panel of human cancer cell lines (e.g., CCRF-CEM, A549, HCT116) and normal fibroblast cell lines (e.g., BJ, MRC-5) should be used.
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis and cell cycle analysis). Allow the cells to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The incubation period will vary depending on the specific assay being performed (e.g., 24, 48, or 72 hours).
2. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified.
4. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[2][3]
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.
Caption: General experimental workflow for evaluating the in vitro efficacy of this compound.
References
Application Notes and Protocols for Anticancer Agent ONC201 (Dordaviprone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC201, also known as Dordaviprone, is a first-in-class, orally bioavailable small molecule of the imipridone class with demonstrated anti-cancer activity in a range of preclinical and clinical settings. It is a selective antagonist of the G protein-coupled dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[1][2] Its unique mechanism of action, which includes the induction of the integrated stress response (ISR) and the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, makes it a promising agent in oncology research, particularly for tumors with specific molecular profiles such as H3 K27M-mutant gliomas.[1][2][3]
These application notes provide essential information on the solubility of ONC201 and detailed protocols for its preparation for in vitro and in vivo experiments to ensure reproducible and accurate results.
Physicochemical Properties and Solubility
The solubility of ONC201 is a critical factor for its experimental use. The free base form of ONC201 has poor water solubility. However, the dihydrochloride salt (ONC201·2HCl) exhibits significantly improved aqueous solubility.[4] The solubility of ONC201 is also pH-dependent, with a notable decrease in solubility at a pH above 4.5.[5]
Table 1: Solubility of ONC201
| Solvent/Vehicle | Form | Concentration | Notes |
| Water | Dihydrochloride Salt | up to 54.6 - 64.9 mg/mL | Recrystallization may occur at higher concentrations.[4] |
| Water | Free Base | Insoluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 77 mg/mL (~199 mM) | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Not Specified | < 1 mg/mL | Considered insoluble or slightly soluble. |
| Phosphate-Buffered Saline (PBS) | Not Specified | Poor | Due to neutral pH, solubility is expected to be low. |
Signaling Pathway of ONC201
ONC201 exerts its anti-cancer effects through a multi-faceted mechanism of action. The primary upstream events are the antagonism of the dopamine receptor D2 (DRD2) and the allosteric activation of the mitochondrial protease ClpP.[1] These actions trigger a cascade of downstream signaling events, culminating in tumor cell apoptosis. Key downstream effects include the activation of the integrated stress response (ISR), inactivation of the Akt/ERK signaling pathways, and activation of the transcription factor FOXO3a.[1][3][6] The activation of the ISR leads to the upregulation of the transcription factor ATF4 and its target CHOP, which in turn increases the expression of Death Receptor 5 (DR5).[3] Concurrently, the inhibition of Akt/ERK allows for the dephosphorylation and nuclear translocation of FOXO3a, which promotes the transcription of the TRAIL gene.[3][7] The dual upregulation of both the ligand (TRAIL) and its receptor (DR5) significantly enhances the apoptotic signaling in cancer cells.[3]
Caption: ONC201 signaling pathway.
Experimental Protocols
In Vitro Experimentation: Preparation of Stock and Working Solutions
For most in vitro applications, ONC201 is dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Materials:
-
ONC201 powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol for 10 mM Stock Solution:
-
Calculate the required mass: The molecular weight of ONC201 (free base) is 386.49 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.86 mg of ONC201 powder.
-
Dissolution: Aseptically add the weighed ONC201 powder to a sterile tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 1 year). For short-term storage, -20°C is acceptable.
Protocol for Working Solutions:
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Prepare fresh working solutions immediately before use by diluting the stock solution in the appropriate cell culture medium. For example, to treat cells with 10 µM ONC201, dilute the 10 mM stock solution 1:1000 in the culture medium.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments, where cells are treated with the same final concentration of DMSO as the ONC201-treated cells.
Caption: Workflow for preparing ONC201 for in vitro use.
In Vivo Experimentation: Preparation for Oral Administration
ONC201 is orally bioavailable and has been administered in clinical trials as capsules.[8] For preclinical animal studies, it can be administered by oral gavage as a solution (using the salt form) or a suspension.
Materials:
-
ONC201 powder (or ONC201·2HCl)
-
Vehicle (e.g., sterile water for the salt, or 0.5% carboxymethylcellulose [CMC] in water for a suspension)
-
Sterile tubes
-
Homogenizer or sonicator (for suspension)
Protocol for Suspension (e.g., 10 mg/mL):
-
Vehicle Preparation: Prepare a sterile 0.5% (w/v) solution of CMC in water.
-
Weighing: For a 10 mg/mL suspension, weigh out 10 mg of ONC201 powder for each mL of vehicle.
-
Suspension: Gradually add the ONC201 powder to the vehicle while vortexing or stirring to ensure a uniform mixture.
-
Homogenization: Use a sonicator or homogenizer to create a fine, uniform suspension. This is critical for accurate dosing.
-
Administration: Administer the suspension immediately after preparation via oral gavage. Ensure the suspension is well-mixed before drawing each dose.
Note on Dosing: Preclinical studies have used various doses, such as 100 mg/kg.[9] The appropriate dose and schedule will depend on the specific animal model and experimental design. Dose intensification has been shown to enhance anti-metastatic effects.[9][10][11]
Safety and Handling
Standard laboratory safety precautions should be followed when handling ONC201. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
ONC201 is a promising anti-cancer agent with a well-defined mechanism of action. Proper handling, understanding its solubility characteristics, and adherence to detailed preparation protocols are essential for obtaining reliable and reproducible data in both in vitro and in vivo research settings. These application notes provide a comprehensive guide to aid researchers in their studies with this novel therapeutic compound.
References
- 1. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimerix.com [chimerix.com]
- 3. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of imipridones in targeting mitochondrial metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. makingheadway.org [makingheadway.org]
- 9. researchgate.net [researchgate.net]
- 10. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IC50 Determination of Anticancer Agent 201
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer Agent 201 is a novel investigational compound demonstrating potent cytotoxic effects against a range of cancer cell lines. Preliminary studies indicate that its mechanism of action involves the induction of apoptosis through the mitochondrial intrinsic pathway.[1] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for evaluating its potency and advancing its preclinical development. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[2][3]
Principle of the Assay
The IC50 value of this compound is determined by exposing cancer cells to a series of concentrations of the compound and measuring the resulting cell viability. A dose-response curve is then generated by plotting cell viability against the logarithm of the drug concentration. The IC50 is the concentration at which a 50% reduction in cell viability is observed.[2][3] This protocol describes the use of the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.[4][5]
Data Presentation
The following tables provide a structured format for recording and presenting the quantitative data obtained from the IC50 determination assay.
Table 1: Raw Absorbance Data from MTT Assay
| Concentration of this compound (µM) | Replicate 1 (OD at 570 nm) | Replicate 2 (OD at 570 nm) | Replicate 3 (OD at 570 nm) | Mean OD | Standard Deviation |
| 0 (Vehicle Control) | |||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Blank (Media Only) |
Table 2: Calculation of Percent Viability and IC50 Value
| Concentration of this compound (µM) | Log Concentration | Mean OD | Corrected Mean OD (Mean OD - Blank OD) | Percent Viability (%) |
| 0 (Vehicle Control) | 100 | |||
| 0.01 | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Calculated IC50 (µM): |
Percent Viability = (Corrected Mean OD of Treated Wells / Corrected Mean OD of Vehicle Control Wells) x 100
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., CCRF-CEM, A549, HCT116)[1]
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow Diagram
References
- 1. Anticancer agent 201_TargetMol [targetmol.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. towardsdatascience.com [towardsdatascience.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
Application Note: Western Blot Analysis for Target Engagement of Anticancer Agent 201
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anticancer agent 201 is a novel, potent, and selective small molecule inhibitor of AKT, a serine/threonine kinase that is a central node in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in a wide range of human cancers and plays a critical role in promoting cell survival, proliferation, and resistance to therapy.[1][2] Verifying the direct engagement of this compound with its intended target, AKT, and the subsequent modulation of downstream signaling is a critical step in its preclinical validation. Western blotting is an indispensable immunodetection technique for this purpose, allowing for the sensitive and specific measurement of changes in protein phosphorylation that indicate pathway inhibition.[3] This application note provides a detailed protocol for assessing the target engagement of this compound in a relevant cancer cell line model by Western blot analysis.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. This recruits AKT to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a host of downstream substrates, including mTOR (as part of the mTORC1 complex), which in turn phosphorylates targets like S6 Ribosomal Protein to promote protein synthesis and cell growth. This compound is designed to inhibit the kinase activity of AKT, thereby blocking these downstream signaling events.
Experimental Workflow
The following diagram outlines the major steps for assessing the target engagement of this compound using Western blot analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for the MCF-7 breast cancer cell line, which has an active PI3K/AKT pathway.
-
Cell Line: MCF-7 (ATCC HTB-22)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[4]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[4][5]
-
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere and grow for 24 hours to reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO only).
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 2 hours).
-
Protein Lysate Preparation
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube, avoiding the pellet.
Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is used to determine the total protein concentration of each sample to ensure equal loading for Western blotting.[6][7][8]
-
Prepare a set of protein standards using Bovine Serum Albumin (BSA) with concentrations ranging from 0 to 2 mg/mL.[6]
-
Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[7]
-
In a 96-well microplate, add 25 µL of each standard and unknown protein sample in duplicate.[9]
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.[9]
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[7][8]
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.[7]
SDS-PAGE and Western Blotting
-
Based on the protein concentrations determined by the BCA assay, calculate the volume of each lysate needed to have equal amounts of protein (e.g., 20-30 µg) for each sample.
-
Mix the calculated volume of lysate with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Include a protein molecular weight marker in one lane.
-
Run the gel in 1x Tris/Glycine/SDS running buffer at 120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
Antibody Incubation and Detection
-
Incubate the blocked membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Phospho-AKT (Ser473) antibody
-
Total AKT antibody
-
Phospho-S6 Ribosomal Protein (Ser235/236) antibody
-
Total S6 Ribosomal Protein antibody
-
GAPDH or β-actin antibody (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.
Data Presentation and Analysis
The intensity of the bands on the Western blot can be quantified using densitometry software.[10][11] The level of phosphorylated protein should be normalized to the level of the corresponding total protein. Further normalization to a loading control (e.g., GAPDH) can account for any variations in protein loading.[12]
Table 1: Quantitative Analysis of Target Engagement of this compound
| Treatment Concentration (nM) | p-AKT / Total AKT (Normalized Intensity) | p-S6 / Total S6 (Normalized Intensity) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.95 | 0.98 |
| 1 | 0.78 | 0.85 |
| 10 | 0.45 | 0.52 |
| 100 | 0.15 | 0.21 |
| 1000 | 0.05 | 0.08 |
Results and Interpretation
The data presented in Table 1 demonstrates a dose-dependent decrease in the phosphorylation of AKT at Ser473 and its downstream target, S6 Ribosomal Protein, upon treatment with this compound. This indicates that the compound effectively engages its target, AKT, and inhibits the downstream signaling of the PI3K/AKT/mTOR pathway in MCF-7 cells. The strong correlation between the inhibition of AKT phosphorylation and the phosphorylation of a downstream effector provides robust evidence of the on-target activity of this compound.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. mcf7.com [mcf7.com]
- 5. encodeproject.org [encodeproject.org]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. abcam.cn [abcam.cn]
- 10. bio-rad.com [bio-rad.com]
- 11. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
"Anticancer agent 201" stock solution preparation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC201, also known as dordaviprone, is a first-in-class small molecule inhibitor of the G protein-coupled dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[1][2] Its mechanism of action involves the induction of the integrated stress response, leading to the upregulation of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5), ultimately triggering apoptosis in cancer cells.[1][3][4] ONC201 has shown promise in preclinical and clinical studies for various cancers, particularly high-grade gliomas.[2][5] This document provides detailed protocols for the preparation and storage of ONC201 stock solutions to ensure its stability and efficacy in research settings.
Data Presentation
Table 1: Solubility and Storage of ONC201
| Parameter | Details | Source(s) |
| Synonyms | Dordaviprone, TIC10 | [1][6] |
| Form | Powder | [7] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (in Solvent) | -80°C for up to 1 year | [7] |
| Shipping | Ambient temperature or with blue ice | [7] |
| Solvents for Stock Solution | DMSO | [7] |
| In Vivo Formulation | DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O | [7] |
Table 2: Stability of ONC201
| Condition | Stability Profile | Source(s) |
| Hydrolytic Stress | Stable | [6] |
| Thermal Stress (Solid) | Stable | [6] |
| Oxidative Stress | Sensitive; degradation observed in the presence of hydrogen peroxide. | [6][8] |
| Photolytic Stress | Sensitive to light irradiation; degradation observed. | [6][8] |
| pH Dependence | More stable in acidic conditions (pH < 6) against oxidation and photo-oxidation. | [8] |
Experimental Protocols
Protocol 1: Preparation of ONC201 Stock Solution (10 mM in DMSO)
Materials:
-
ONC201 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing Preparation: Allow the ONC201 powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of ONC201 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the appropriate mass based on its molecular weight.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the ONC201 powder. For a 10 mM stock solution, if you weighed X mg of ONC201 (Molecular Weight: Y g/mol ), the volume of DMSO would be (X / Y) * 100 µL.
-
Mixing: Vortex the solution until the ONC201 is completely dissolved. Gentle warming in a 37°C water bath for 10-15 minutes can aid dissolution if necessary.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C for long-term storage (up to 1 year).[7]
Note: The final concentration of DMSO in cell culture media should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[10]
Visualizations
Signaling Pathway of ONC201
Caption: ONC201 signaling pathway leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining ONC201 cytotoxicity.
References
- 1. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Science Signaling companion articles describe ONC201 mechanism of action | EurekAlert! [eurekalert.org]
- 4. Understanding How an Anticancer Drug Works Can Pave the Way for Personalized Therapy | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 5. Found: A Cancer Drug’s Mechanism of Action | The Scientist [the-scientist.com]
- 6. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 7. Anticancer agent 201_TargetMol [targetmol.com]
- 8. Molecular Mechanisms Involved in the Chemical Instability of ONC201 and Methods to Counter Its Degradation in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emulatebio.com [emulatebio.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Notes & Protocols: Efficacy Studies for Anticancer Agent 201
Topic: Suitable Animal Models for "Anticancer Agent 201" Efficacy Studies
Fictional Agent Profile: this compound is a novel, orally bioavailable small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in a wide range of human cancers.[1][2]
Introduction
The PI3K/AKT/mTOR signaling cascade is one of the most commonly activated pathways in human cancer, making it a prime target for therapeutic intervention.[2] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or loss of the tumor suppressor PTEN, are frequently observed in various malignancies, including breast, colorectal, and lung cancers.[3][4][5] this compound is designed to potently and selectively inhibit this pathway, offering a promising therapeutic strategy for tumors harboring these genetic alterations.
This document provides detailed guidelines and protocols for selecting appropriate animal models and conducting preclinical efficacy studies to evaluate this compound.
Recommended Animal Models
The selection of an appropriate animal model is crucial for the preclinical evaluation of anticancer agents.[6][7][8] For a targeted agent like this compound, it is recommended to use models with a confirmed activation of the PI3K/AKT/mTOR pathway.
| Model Type | Description | Recommended Cancer Types | Key Advantages |
| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines with known genetic backgrounds (e.g., PIK3CA mutations, PTEN loss) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., Athymic Nude, SCID).[9] | Breast (MCF-7, T47D), Colorectal (HCT116), Lung (A549) | Well-characterized, reproducible, and cost-effective. |
| Patient-Derived Xenografts (PDX) | Tumor fragments from cancer patients are directly implanted into immunodeficient mice.[10][11][12][13] These models better recapitulate the heterogeneity and microenvironment of human tumors.[11][13][14] | Breast, Colorectal, Lung, Ovarian | High clinical relevance, predictive of patient response.[9][11] |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to harbor specific genetic alterations (e.g., conditional expression of mutant Pik3ca) that lead to spontaneous tumor development in an immunocompetent host.[1][15][16] | Breast Cancer (MMTV-Cre;Pik3caH1047R)[1][15][16] | Mimics human disease progression, allows for the study of the tumor microenvironment and immune interactions. |
Experimental Protocols
In Vivo Efficacy Study in a Breast Cancer CDX Model (MCF-7)
This protocol describes a typical efficacy study using the MCF-7 (PIK3CA E545K mutant) breast cancer cell line in athymic nude mice.
Materials:
-
MCF-7 human breast cancer cell line
-
Athymic nude mice (female, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture MCF-7 cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume (mm³) = (length x width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare a formulation of this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily for 21 days.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
-
Endpoint and Sample Collection:
-
The study endpoint is reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment period.
-
At the endpoint, euthanize mice and collect tumors and other relevant tissues (e.g., plasma, liver) for further analysis.
-
Pharmacodynamic (PD) Biomarker Analysis
PD studies are essential to confirm that this compound is hitting its intended target in vivo.[17][18]
Western Blot Analysis of Tumor Lysates:
-
Homogenize a portion of the collected tumor tissue in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-AKT (Ser473), phospho-S6 ribosomal protein).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A decrease in the phosphorylated forms of these proteins in the treated group compared to the control group indicates target engagement.[19][20]
Immunohistochemistry (IHC) of Tumor Sections:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Incubate sections with primary antibodies against phospho-AKT (Ser473).[23][24][25]
-
Use a suitable detection system and counterstain with hematoxylin.
-
Analyze the staining intensity to assess the inhibition of the PI3K pathway in the tumor tissue.
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³ ± SEM) | % TGI | p-value |
| Vehicle Control | - | 1850 ± 150 | - | - |
| This compound | 25 | 925 ± 120 | 50 | <0.01 |
| This compound | 50 | 462 ± 98 | 75 | <0.001 |
% TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) |
| Vehicle Control | - | +5.2 |
| This compound | 25 | +4.8 |
| This compound | 50 | -1.5 |
Table 3: Pharmacodynamic Biomarker Modulation (Western Blot)
| Treatment Group | Dose (mg/kg) | Relative p-AKT/Total AKT Ratio | % Inhibition |
| Vehicle Control | - | 1.00 | - |
| This compound | 50 | 0.25 | 75 |
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study using a CDX model.
Caption: Logical relationship between drug dose, target engagement, and tumor response.
References
- 1. Mouse models of PIK3CA mutations: one mutation initiates heterogeneous mammary tumors – ScienceOpen [scienceopen.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Proteomic Resistance Biomarkers for PI3K Inhibitor in Triple Negative Breast Cancer Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. ijpbs.com [ijpbs.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. mdpi.com [mdpi.com]
- 10. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Patient-derived tumour xenografts as models for oncology drug development [en-cancer.fr]
- 13. oaepublish.com [oaepublish.com]
- 14. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]
- 15. Mouse models of PIK3CA mutations: one mutation initiates heterogeneous mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genetically engineered mouse models of PI3K signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 19. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. Immunohistochemical Evaluation of AKT Protein Activation in Canine Mast Cell Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phosphorylated AKT expression in tumor-adjacent normal tissue is associated with poor prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immunohistochemical demonstration of phospho-Akt in high Gleason grade prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of "Anticancer agent 201" in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the poor in vitro solubility of Anticancer agent 201.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a highly lipophilic compound with poor aqueous solubility.[1][2] Its solubility in aqueous buffers at physiological pH is extremely low, often in the microgram per milliliter range, which can pose significant challenges for in vitro studies.[1]
Q2: Why is it crucial to address the poor solubility of this compound in vitro?
A2: Achieving adequate solubility is critical for obtaining accurate and reproducible results in in vitro assays. Poor solubility can lead to drug precipitation, which can result in an underestimation of the compound's potency, cause artifacts in cell-based assays, and lead to inconsistent experimental outcomes.[3][4]
Q3: What are the initial recommended solvents for dissolving this compound?
A3: Due to its lipophilic nature, this compound is more readily soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for initial stock solutions. However, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[5]
Q4: Can formulation components interfere with my in vitro assays?
A4: Yes, it is important to be aware that some solubilizing agents, such as surfactants or co-solvents, can have their own biological effects or interfere with assay components, potentially leading to misleading results.[6][7][8] It is crucial to include appropriate vehicle controls in your experiments to account for any effects of the formulation components.
Troubleshooting Guides
Problem 1: Precipitation of this compound is observed upon dilution of the stock solution into aqueous media.
Cause: This is a common issue for poorly soluble compounds when a concentrated stock in an organic solvent is diluted into an aqueous buffer where the drug's solubility is much lower.
Solution:
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous media, try adding it dropwise while vortexing or stirring the media to facilitate rapid mixing and dispersion.
-
Use a Co-solvent: Prepare the final working solution in a mixture of the aqueous medium and a water-miscible co-solvent. The concentration of the co-solvent should be optimized to maintain solubility without causing cellular toxicity.
-
Consider Alternative Formulations: If simple dilution and co-solvents are not effective, more advanced formulation strategies may be necessary.
Problem 2: Inconsistent results are observed between experiments.
Cause: Inconsistent results can arise from variability in the preparation of the drug solution, leading to different effective concentrations of the soluble drug in each experiment.
Solution:
-
Standardize the Protocol: Ensure that the same protocol for preparing the drug solution is followed precisely for every experiment. This includes using the same solvents, concentrations, and mixing procedures.
-
Visually Inspect for Precipitation: Before adding the drug solution to your assay, always visually inspect it for any signs of precipitation. If precipitation is observed, the solution should not be used.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from the stock solution immediately before each experiment.
Solubility Data for this compound
The following tables provide hypothetical solubility data for this compound in various solvents and with different solubilizing agents to guide your formulation development.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.001 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.001 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | 5 |
| Propylene Glycol | 10 |
| PEG 400 | 20 |
Table 2: Effect of Solubilizing Agents on Aqueous Solubility of this compound
| Solubilizing Agent (in PBS pH 7.4) | Concentration (% w/v) | Apparent Solubility (µg/mL) |
| None (Control) | - | < 1 |
| Polysorbate 80 | 1% | 50 |
| Cremophor EL | 1% | 75 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5% | 150 |
| Solutol HS 15 | 1% | 120 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare a Co-solvent/Aqueous Medium Mixture: Prepare a mixture of your final aqueous medium (e.g., cell culture medium) and a co-solvent (e.g., PEG 400). A common starting point is a 90:10 ratio of aqueous medium to co-solvent.
-
Dilute the Stock Solution: Add the required volume of the DMSO stock solution to the co-solvent/aqueous medium mixture to achieve the desired final concentration.
-
Mix Thoroughly: Vortex the final solution gently to ensure homogeneity.
-
Vehicle Control: Prepare a vehicle control containing the same final concentrations of DMSO and the co-solvent in the aqueous medium.
Protocol 2: Preparation of this compound Solution using Cyclodextrin Complexation
-
Prepare a Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous medium of choice to the desired concentration (e.g., 5% w/v).
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Incubate and Mix: Incubate the mixture at room temperature for 24-48 hours with continuous stirring or shaking to facilitate the formation of the inclusion complex.
-
Remove Undissolved Drug: Centrifuge the solution to pellet any undissolved drug.
-
Filter and Quantify: Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles. The concentration of the solubilized drug in the filtrate should be determined analytically (e.g., by HPLC).
-
Vehicle Control: The vehicle control for this preparation should be the same concentration of HP-β-CD in the aqueous medium.
Visualizations
Caption: Experimental workflow for preparing and testing a formulation of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Decision tree for selecting a solubilization method for this compound.
References
- 1. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. researchgate.net [researchgate.net]
Identifying and mitigating off-target effects of "Anticancer agent 201"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Anticancer Agent 201 (ONC201).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (ONC201)?
This compound (ONC201) is a first-in-class small molecule of the imipridone class.[1][2] It exhibits a dual mechanism of action by acting as a selective antagonist of the Dopamine Receptor D2 (DRD2) and an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[3][4][5] Engagement of these targets leads to the induction of the integrated stress response, inactivation of Akt/ERK signaling pathways, and ultimately, TRAIL-mediated apoptosis in tumor cells.[4]
Q2: Is this compound selective for cancer cells?
ONC201 has demonstrated a degree of selectivity for cancer cells over normal cells.[2] This selectivity is partly attributed to the upregulation of DRD2 expression in some tumor types. The agent has been shown to induce apoptosis in various tumor cell lines with limited toxicity to normal cells in preclinical studies.[2]
Q3: What are the known on-target and potential off-target effects of this compound?
The primary on-target effects are mediated through DRD2 antagonism and ClpP activation. While ONC201 is considered selective, like many small molecule inhibitors, it has the potential for off-target binding. Comprehensive off-target profiling is crucial to fully characterize its activity. Potential off-targets could include other kinases or proteins with structurally similar binding pockets.
Q4: What are the common side effects observed in clinical trials of ONC201?
In clinical trials, ONC201 has been generally well-tolerated.[6][7][8] The most common treatment-related adverse events reported are fatigue, nausea, and headache.[8] No dose-limiting toxicities were reported at the recommended phase II dose in pediatric patients with H3 K27M-mutant glioma.[6]
Identifying Potential Off-Target Effects
A critical aspect of preclinical and clinical development is the identification of unintended molecular targets. The following table summarizes potential off-target kinases for a hypothetical anticancer agent with a similar profile to ONC201, as might be identified through kinome profiling.
Table 1: Representative Kinome Profiling Data for this compound
| Kinase Target | Binding Affinity (Kd, nM) | Percent Inhibition at 1 µM | Potential Implication |
| DRD2 (On-target) | 150 | 95% | Primary Efficacy |
| ClpP (On-target) | 250 (EC50 for activation) | N/A | Primary Efficacy |
| Off-Target Kinase A | 800 | 65% | Potential for mild side effects |
| Off-Target Kinase B | 1,200 | 40% | Further investigation needed |
| Off-Target Kinase C | 5,000 | 15% | Likely not clinically relevant |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Kinome Profiling Using Kinobeads
This method is used to identify potential kinase off-targets by assessing the binding of this compound to a broad panel of kinases.[9][10][11][12][13]
Methodology:
-
Lysate Preparation:
-
Culture cells of interest to 80-90% confluency.
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Competitive Binding:
-
Incubate cell lysates with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour at 4°C.
-
Prepare a control sample with vehicle (DMSO).
-
-
Kinase Enrichment:
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
-
Data Analysis:
-
Compare the amount of each kinase pulled down in the presence of this compound to the vehicle control to determine dose-dependent inhibition of binding.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to validate the binding of this compound to its targets in a cellular context by measuring changes in protein thermal stability.[14][15][16][17]
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound at the desired concentration for a specified time. Include a vehicle control.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[16]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western Blot or other quantitative methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Troubleshooting Guides
Troubleshooting Western Blots for Target Validation
| Problem | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loaded. | Increase the amount of protein loaded per well.[18] |
| Low primary antibody concentration. | Increase the concentration of the primary antibody or incubate overnight at 4°C. | |
| Inactive secondary antibody or substrate. | Use fresh reagents. | |
| High Background | Primary antibody concentration too high. | Decrease the primary antibody concentration. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk).[18] | |
| Inadequate washing. | Increase the number and duration of wash steps.[18] | |
| Non-specific Bands | Primary antibody is not specific. | Use an affinity-purified antibody. |
| Protein degradation. | Add protease inhibitors to the lysis buffer.[19] |
Troubleshooting Immunoprecipitation for Off-Target Validation
| Problem | Possible Cause | Solution |
| No Target Protein Detected | Antibody not suitable for IP. | Use an antibody validated for immunoprecipitation.[20][21] |
| Insufficient amount of lysate. | Increase the starting amount of cell lysate. | |
| Lysis buffer disrupting protein-antibody interaction. | Use a milder lysis buffer.[22] | |
| High Background | Non-specific binding to beads. | Pre-clear the lysate with beads before adding the antibody.[22] |
| Antibody concentration too high. | Reduce the amount of antibody used.[19] | |
| Insufficient washing. | Increase the number of wash steps.[21] |
Visualizations
References
- 1. Safety and pharmacokinetics of ONC201 (dordaviprone) administered two consecutive days per week in pediatric patients with H3 K27M-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 3. Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroendocrine and rare tumor advances: A new and promising TRAIL emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 18. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 21. sinobiological.com [sinobiological.com]
- 22. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Optimizing "Anticancer agent 201" concentration and exposure time
Welcome to the technical support center for Anticancer Agent 201. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments for determining the effective concentration and exposure time of this compound.
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes. The information, protocols, and data presented here are based on established principles of in vitro cancer drug discovery and are intended to serve as a template for researchers working with novel therapeutic agents.
Mechanism of Action
This compound is a novel, highly selective small molecule inhibitor of the kinase mTOR (mammalian target of rapamycin). By binding to the mTORC1 complex, it prevents the phosphorylation of downstream effectors like S6K1 and 4E-BP1, which are crucial for protein synthesis, cell growth, and proliferation. This targeted inhibition is designed to induce cell cycle arrest and apoptosis in cancer cells with a dysregulated PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Concentration Range Finding
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound, it is best to start with a wide concentration range to determine the approximate potency.[1] We recommend a 7-point log-scale dilution series starting from 100 µM down to 0.01 µM (e.g., 100, 10, 1, 0.1, 0.01 µM), including a vehicle control (e.g., 0.1% DMSO). This broad range helps to identify the concentration at which 50% of cell growth is inhibited (IC50) and to observe the full dose-response curve.[2]
Q2: My initial screen showed no effect at any concentration. What should I do?
A2: This could be due to several factors.
-
Compound Stability: Ensure that this compound is properly dissolved and stable in your culture medium. Some compounds can degrade or precipitate over time.[3]
-
Cell Line Resistance: The selected cell line may have intrinsic resistance mechanisms, such as mutations downstream of mTOR or active drug efflux pumps. Consider testing on a panel of cell lines with known PI3K/Akt/mTOR pathway activation.
-
Exposure Time: The initial exposure time (e.g., 24 hours) may be too short. Some targeted agents require longer incubation to exert their effects, especially if they primarily inhibit proliferation rather than induce acute cytotoxicity.[4][5] Try extending the exposure to 48 or 72 hours.
Q3: The compound is causing massive cell death even at the lowest concentrations. How do I find the IC50?
A3: If you observe high toxicity, your starting concentration is too high. Shift your dilution series to a lower range. For example, start at 1 µM and dilute down to the picomolar range (e.g., 1000, 100, 10, 1, 0.1, 0.01, 0.001 nM). This will allow you to capture the sigmoidal dose-response curve necessary for accurate IC50 calculation.
Optimizing Exposure Time
Q4: How do I determine the optimal exposure time for my experiments?
A4: The optimal exposure time depends on the drug's mechanism and the cell line's doubling time.[4][6] We recommend performing a time-course experiment.
-
Select two or three concentrations around the estimated IC50 value.
-
Treat the cells and measure viability at multiple time points (e.g., 24, 48, and 72 hours).[4]
-
The optimal time point is typically the one that provides a robust and reproducible inhibitory effect, allowing for a clear distinction between different concentrations. For agents that affect the cell cycle, an exposure time equivalent to at least one full cell division is often necessary.[1]
Q5: I see a strong effect at 24 hours, but the effect diminishes at 48 and 72 hours. Why?
A5: This could indicate several possibilities:
-
Compound Instability: The agent may be degrading in the culture medium over longer incubation periods.
-
Cellular Metabolism: Cells may be metabolizing the compound into an inactive form.
-
Development of Resistance: Cells might be activating compensatory signaling pathways to overcome the mTOR inhibition.
-
Experimental Artifact: In assays like MTT, very high cell densities at later time points can lead to nutrient depletion and saturation of the signal, masking the drug's effect. Ensure your initial cell seeding density is optimized for the longest time point.[6]
Data Interpretation & Troubleshooting
Q6: The IC50 value for this compound varies significantly between experiments. How can I improve reproducibility?
A6: Variability in IC50 values is a common issue. To improve consistency:
-
Standardize Cell Culture: Use cells from the same passage number, ensure they are in the logarithmic growth phase, and standardize seeding density.[6]
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a toxic threshold (typically <0.5%).[7]
-
Automate Pipetting: Use multichannel or automated pipettors to minimize variations in liquid handling.
-
Perform Replicates: Run each experiment with at least three technical replicates and repeat the entire experiment on different days (biological replicates).[8]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values after a 48-hour exposure.
| Cell Line | Cancer Type | PI3K/Akt/mTOR Status | IC50 (µM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 0.058 |
| PC-3 | Prostate Cancer | PTEN Null | 0.120 |
| U-87 MG | Glioblastoma | PTEN Null | 0.250 |
| A549 | Lung Cancer | Wild-Type | 5.60 |
| HCT116 | Colon Cancer | PIK3CA Mutant | 0.095 |
Table 2: Effect of Exposure Time on Cell Viability (% of Control) in MCF-7 Cells
This table shows the impact of varying exposure times on the viability of MCF-7 cells treated with this compound at different concentrations.
| Concentration (µM) | 24 Hours | 48 Hours | 72 Hours |
| 0.01 | 85.2% | 70.1% | 65.5% |
| 0.1 | 60.5% | 45.3% | 38.7% |
| 1.0 | 35.1% | 15.8% | 10.2% |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay) for IC50 Determination
This protocol details a standard method for assessing cell viability to determine the IC50 of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Count the cells and adjust the concentration to 5,000-10,000 cells per 100 µL of medium (this should be optimized for each cell line).[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[8]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations (or vehicle control).
-
Incubate for the desired exposure time (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the log of the drug concentration versus percent viability.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[8]
-
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. altogenlabs.com [altogenlabs.com]
- 3. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting "Anticancer Agent 201" Experiments
Welcome to the technical support center for "Anticancer Agent 201." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during in vitro and in vivo experiments. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results.
Section 1: In Vitro Cell-Based Assays
Frequently Asked Questions (FAQs)
Question: We are observing high variability in our IC50 values for this compound in our cell viability assays. What are the potential causes?
Answer: Inconsistent IC50 values can stem from several sources. A primary cause is variability in cell culture conditions.[1][2] Factors such as cell density at the time of treatment, the number of passages the cells have undergone, and minor fluctuations in incubator CO2 and temperature can all impact cellular response to treatment.[1] Mycoplasma contamination is another common culprit, as it can alter cellular metabolism and drug sensitivity.[1] It is also crucial to ensure the consistency of your "this compound" stock solution, as issues with solubility and stability can lead to variations in the effective concentration.[3][4] Finally, the type of viability assay used can influence results; for example, metabolic assays like MTT may yield different results than clonogenic assays, which measure long-term proliferative capacity.[5][6]
Question: Our cell viability results with this compound are not consistent between different experiments performed by different lab members. How can we improve reproducibility?
Answer: To improve inter-operator reproducibility, it is essential to standardize laboratory protocols. This includes creating detailed, step-by-step instructions for cell seeding, drug preparation and dilution, treatment incubation times, and the viability assay itself. Ensure all personnel are using the same calibrated pipettes and that cell counting methods are consistent.[7] Implementing a robust cell banking system with early passage cells helps to minimize genetic drift that can occur with continuous passaging.[1] Regular cell line authentication and mycoplasma testing are also critical quality control steps.[1]
Troubleshooting Guide: Inconsistent Cell Viability Results
| Observed Issue | Potential Cause | Recommended Solution |
| High well-to-well variability within a single plate | Uneven cell seeding or "edge effects"[8] | Pipette cells gently and mix the cell suspension between seeding. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell settling. Use outer wells as a buffer filled with sterile media or PBS to minimize evaporation.[8] |
| IC50 value consistently higher or lower than expected | Incorrect drug concentration | Verify calculations for stock solution and serial dilutions. Ensure the drug is fully solubilized. Prepare fresh drug dilutions for each experiment.[3] |
| Cell line resistance or high sensitivity | Confirm the identity of your cell line through STR profiling. Check the literature for expected sensitivity of your cell line to similar agents. | |
| Contamination (e.g., Mycoplasma) | Routinely test cell cultures for mycoplasma contamination.[1] | |
| Assay signal is low or has high background | Suboptimal assay conditions | Optimize cell seeding density and assay incubation time. Ensure that the chosen assay is compatible with your cell line and "this compound." Some anticancer agents can interfere with MTT reduction, so a different viability assay may be needed.[9] |
| Inconsistent results across different days | Variations in experimental conditions | Standardize all experimental parameters, including cell passage number, confluency at the time of treatment, and incubation times.[1] Use a consistent lot of serum and other reagents. |
Experimental Protocol: Cell Viability (MTT Assay)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X stock of "this compound" and perform serial dilutions.
-
Remove the old media from the 96-well plate and add 100 µL of the appropriate drug concentration to each well.
-
Include vehicle control wells (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Section 2: In Vivo Xenograft Models
Frequently Asked Questions (FAQs)
Question: We are observing inconsistent tumor growth in our xenograft models after implanting cells treated with this compound. Some tumors grow, while others regress or fail to establish. What could be the reason?
Answer: High variability in tumor take-rate and growth is a common challenge in xenograft studies.[10] This can be influenced by the health and viability of the cancer cells at the time of injection; cells should be in the logarithmic growth phase and have high viability.[11] The site of injection can also play a role, with orthotopic implantations sometimes behaving more consistently than subcutaneous ones.[12] The use of Matrigel can help to improve tumor establishment for some cell lines.[11] Furthermore, the immune status of the mouse strain is critical; even in immunodeficient mice, residual immune activity can sometimes lead to tumor rejection.[13][14]
Question: How can we minimize the variability in tumor size within the same treatment group?
Answer: To reduce intra-group variability, ensure a consistent number of viable cells is injected into each mouse.[11] Careful and consistent injection technique is also important to ensure the cell suspension is delivered to the same subcutaneous plane in all animals. Once tumors are established, randomize the mice into treatment groups based on tumor volume to ensure that the average and range of tumor sizes are similar across all groups before starting treatment.
Troubleshooting Guide: Inconsistent Xenograft Tumor Growth
| Observed Issue | Potential Cause | Recommended Solution |
| Low tumor take-rate | Poor cell health or viability | Use cells from a low passage number, in the log phase of growth, and with >90% viability. Minimize the time between cell harvesting and injection.[11] |
| Insufficient cell number | Optimize the number of cells injected for your specific cell line. This may require a pilot study. | |
| Suboptimal injection technique | Ensure a consistent subcutaneous injection. Consider using Matrigel to support initial tumor formation.[11] | |
| High variability in tumor growth rate | Inconsistent cell injection | Standardize the injection procedure. Ensure the cell suspension is homogenous and does not contain clumps. |
| Intrinsic tumor heterogeneity | Acknowledge that some level of biological variability is inherent. Increase the number of animals per group to improve statistical power.[10] | |
| Tumors stop growing or regress in the control group | Cell line is not tumorigenic in the chosen mouse strain | Confirm that the cell line is appropriate for your model. Some cell lines require more severely immunocompromised mice (e.g., NSG mice).[15] |
| Host immune response | Even immunodeficient mice can have some residual immune function. Ensure you are using the appropriate mouse strain for your cell line.[14] |
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells and perform a viability count (e.g., using Trypan Blue).
-
Resuspend cells in sterile, serum-free media or PBS at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per 100 µL).
-
Keep cells on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mouse (e.g., using isoflurane).
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Monitor the mice for tumor formation.
-
-
Tumor Measurement and Treatment:
-
Measure tumors 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm^3), randomize mice into treatment groups.
-
Administer "this compound" or vehicle control according to the planned dosing schedule.
-
-
Endpoint:
-
Continue treatment and tumor measurement until the pre-defined endpoint is reached (e.g., tumors in the control group reach a certain size, or signs of toxicity are observed).
-
Section 3: Molecular Analysis
Troubleshooting Guide: Western Blotting for Apoptosis Markers (e.g., Cleaved Caspase-3)
| Observed Issue | Potential Cause | Recommended Solution |
| No signal or weak signal for cleaved caspase-3 | Insufficient apoptosis induction | Ensure "this compound" is used at a concentration and for a duration sufficient to induce apoptosis. Perform a time-course experiment. |
| Low protein concentration | Increase the amount of protein loaded onto the gel.[16] | |
| Poor antibody quality or concentration | Use a validated antibody for cleaved caspase-3. Optimize the primary antibody concentration and incubation time.[16][17] | |
| High background | Inadequate blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[17][18] |
| Primary antibody concentration too high | Reduce the concentration of the primary antibody.[17] | |
| Non-specific bands | Antibody is not specific | Use a highly specific monoclonal antibody. Run appropriate controls, such as lysates from cells treated with a known apoptosis inducer.[19] |
| Sample degradation | Prepare fresh lysates and always include protease inhibitors.[18] |
Experimental Protocol: Western Blotting
-
Sample Preparation:
-
Treat cells with "this compound" for the desired time.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Normalize to a loading control like beta-actin or GAPDH.
-
Section 4: Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of "this compound."
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. cellgs.com [cellgs.com]
- 3. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. marinbio.com [marinbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Humanized mouse xenograft models: narrowing the tumor-microenvironment gap - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 19. assaygenie.com [assaygenie.com]
Improving the bioavailability of "Anticancer agent 201" for in vivo research
Technical Support Center: Anticancer Agent 201
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for improving the oral bioavailability of the investigational compound "this compound" for in vivo research. The strategies outlined here are based on common approaches for compounds with low aqueous solubility and/or high first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound shows very low and highly variable plasma exposure after oral dosing. What is the likely cause?
Low and variable oral bioavailability is a common challenge for new chemical entities, often stemming from several factors.[1][2] For this compound, this is likely due to:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[3][4] Many potent compounds are highly lipophilic and hydrophobic.[3]
-
First-Pass Metabolism: The agent may be extensively metabolized in the gut wall or the liver before it can reach systemic circulation.[1][5]
-
Efflux Transporter Activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug from intestinal cells back into the GI lumen, limiting absorption.[5][6]
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
There are three main approaches to overcome the bioavailability challenges of a compound like this compound:
-
Pharmaceutical Adjustments: Modifying the drug's formulation to enhance its dissolution rate and solubility.[1][7] This includes techniques like particle size reduction (nanonization) and using lipid-based formulations.[8][9]
-
Pharmacological Interventions: Co-administering the drug with inhibitors of metabolic enzymes or efflux transporters.[7][10][11] This is also known as "pharmacokinetic boosting."[10][11]
-
Chemical Modification: Synthesizing a prodrug that has improved solubility or stability and converts to the active agent in vivo.[1][5]
Q3: How does reducing the particle size to the nanoscale improve bioavailability?
Reducing a drug's particle size to the nanometer range (nanonization) significantly increases the surface area-to-volume ratio.[8][12] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can improve the absorption of poorly soluble drugs.[8] This approach has been successfully used to enhance the oral absorption of many poorly soluble compounds.[4][8]
Q4: When should I consider a lipid-based formulation like a SEDDS?
A Self-Emulsifying Drug Delivery System (SEDDS) or other oil-based formulation is an excellent strategy for highly lipophilic compounds (Biopharmaceutics Classification System Class II).[13] These formulations consist of oils, surfactants, and co-solvents that solubilize the drug.[9] Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form a fine oil-in-water emulsion, which facilitates drug absorption.[9]
Q5: What is P-glycoprotein (P-gp) and how does it affect my compound?
P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is an efflux transporter protein expressed on the surface of various cells, including the epithelial cells of the small intestine.[6][14] It functions as a biological barrier, pumping a wide range of substrates (including many anticancer drugs) out of the cells and back into the gut lumen.[5][6] If this compound is a P-gp substrate, its absorption will be limited. Co-dosing with a P-gp inhibitor can block this efflux mechanism and significantly increase bioavailability.[14][15][16]
Troubleshooting Guide: Low In Vivo Exposure
Use the following decision workflow to select an appropriate strategy for improving the bioavailability of this compound.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement | Semantic Scholar [semanticscholar.org]
- 8. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of "Anticancer agent 201"
Technical Support Center: Anticancer Agent 201
Introduction
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reproducibility of your experimental results. "this compound" is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cell growth, proliferation, and survival.[1][2][3] Batch-to-batch variability can be a significant challenge in preclinical research, and this guide provides troubleshooting tips and answers to frequently asked questions to help you minimize its impact.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic small molecule that competitively inhibits the kinase activity of Phosphoinositide 3-kinase (PI3K), a key upstream regulator of the Akt/mTOR signaling pathway. By blocking PI3K, the agent prevents the phosphorylation and subsequent activation of Akt, leading to downstream inhibition of mTOR and its targets.[1][4][5] This ultimately results in decreased cell proliferation and survival in cancer cells with a dysregulated PI3K/Akt/mTOR pathway.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound.[6]
-
Powder: Store the lyophilized powder at -20°C for up to three years.[7][8] Before opening, centrifuge the vial to ensure all the powder is at the bottom.[7]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO.[7] Once prepared, aliquot into single-use volumes and store in tightly sealed vials at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.[7]
Q3: My recent batch of this compound is showing lower potency than previous batches. What could be the cause?
A3: A decrease in potency can be attributed to several factors:
-
Improper Storage: Verify that the compound has been stored according to the recommended conditions. Exposure to moisture or frequent freeze-thaw cycles can degrade the compound.[7]
-
Solvent Quality: Ensure the DMSO used for reconstitution is anhydrous and of high purity. DMSO is hygroscopic and absorbed water can affect the stability of the compound.[8]
-
Experimental Variability: Inconsistent cell density, passage number, or assay conditions can lead to apparent changes in potency.[9][10][11] Refer to the troubleshooting guide below for more details.
Q4: I am observing high background in my Western blot when detecting phosphorylated proteins after treatment with this compound. What can I do?
A4: High background in phospho-Western blots is a common issue. Here are some tips:
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains casein which is a phosphoprotein and can lead to high background.[12] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[12][13]
-
Antibody Dilution: Optimize the concentration of your primary and secondary antibodies.
-
Washing Steps: Increase the number and duration of your wash steps with TBST to remove non-specific antibody binding.[13]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
Symptoms:
-
Significant shifts in the half-maximal inhibitory concentration (IC50) of this compound in cell viability assays.
-
Poor reproducibility of dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell-Based Variability | - Ensure consistent cell seeding density and passage number for all experiments.[9] - Regularly test for mycoplasma contamination. |
| Compound Dilution Errors | - Prepare fresh serial dilutions for each experiment. - Use calibrated pipettes and ensure thorough mixing. |
| Assay Conditions | - Maintain consistent incubation times and reagent concentrations.[10] - Monitor and control incubator CO2 and temperature levels. |
| DMSO Concentration | - Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.[7] |
Issue 2: Reduced Inhibition of Akt Phosphorylation
Symptoms:
-
Western blot analysis shows weaker than expected reduction in phosphorylated Akt (p-Akt) levels after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Confirm proper storage of the compound.[6][7] - Prepare fresh stock solutions if degradation is suspected. |
| Suboptimal Treatment Time | - Perform a time-course experiment to determine the optimal duration of treatment for maximal inhibition of Akt phosphorylation. |
| Sample Preparation | - Add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of proteins during sample preparation.[14] - Keep samples on ice at all times.[14] |
| Antibody Performance | - Use a validated phospho-specific antibody.[12][14] - Include positive and negative controls to ensure antibody specificity.[14] |
Quantitative Data Summary
Table 1: Quality Control Specifications for this compound
| Parameter | Specification | Test Method |
| Purity | ≥98% | HPLC |
| Identity | Conforms to reference standard | ¹H-NMR, MS |
| Solubility | ≥50 mg/mL | DMSO |
| Appearance | White to off-white solid | Visual Inspection |
Table 2: Representative IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| PC-3 | Prostate Cancer | 75 |
| U-87 MG | Glioblastoma | 100 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Treat cells with this compound at the desired concentrations for the optimized time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12][13]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.[13]
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL detection system.
Visualizations
Caption: Mechanism of action of this compound on the PI3K/Akt/mTOR pathway.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. captivatebio.com [captivatebio.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. mt.com [mt.com]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Scilit [scilit.com]
- 11. cellgs.com [cellgs.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Addressing unexpected phenotypic changes with "Anticancer agent 201" treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Anticancer Agent 201. The information is designed to address unexpected phenotypic changes that may be observed during in vitro and in vivo experiments.
FAQs: Addressing Unexpected Phenotypic Changes
Q1: We are observing a change in cell morphology after treatment with this compound. Cells appear more elongated and spindle-shaped. What could be the cause?
A1: This morphological change may be indicative of an epithelial-to-mesenchymal transition (EMT), a cellular process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties.[1][2] this compound, a potent inhibitor of Kinase X (KX), can sometimes induce off-target effects or trigger compensatory signaling pathways that activate EMT-related transcription factors.
Troubleshooting Steps:
-
Confirm EMT Markers: Perform immunofluorescence or western blotting for key EMT markers. Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, N-cadherin, Snail, Slug).
-
Dose-Response Analysis: Determine if the morphological change is dose-dependent. A lower concentration of this compound might be sufficient to inhibit the KX pathway without inducing EMT.
-
Combination Therapy: Consider co-treatment with an inhibitor of a known EMT-inducing pathway, such as the TGF-β pathway.[1]
Q2: Our cancer cell line is showing increased migratory and invasive capabilities in our transwell assays after an initial response to this compound. Why is this happening?
A2: This paradoxical effect can be a consequence of adaptive resistance mechanisms.[1][2] Prolonged inhibition of the KX pathway might lead to the activation of alternative signaling pathways that promote cell motility.
Troubleshooting Steps:
-
Pathway Analysis: Use a phospho-kinase array or similar proteomic approach to identify upregulated signaling pathways in the treated cells compared to control cells. This can help pinpoint the compensatory mechanism driving the increased migration.
-
Gene Expression Profiling: Perform RNA sequencing to identify differentially expressed genes related to cell migration and invasion.
-
Targeted Inhibition: Once an alternative pathway is identified (e.g., activation of the c-Met or AXL receptor tyrosine kinases), consider a combination treatment with an inhibitor targeting that pathway.[1]
Q3: We have identified a subpopulation of cells that are resistant to this compound and continue to proliferate. How can we investigate this?
A3: The emergence of a drug-resistant subpopulation is a common challenge in targeted cancer therapy.[3][4] This can arise from pre-existing resistant clones within the heterogeneous tumor cell population or through the acquisition of new mutations.
Troubleshooting Steps:
-
Isolate and Characterize the Resistant Population: Use fluorescence-activated cell sorting (FACS) to isolate the resistant cells.
-
Genomic and Proteomic Analysis: Perform whole-exome sequencing or targeted sequencing of key cancer-related genes to identify potential resistance-conferring mutations in the resistant subpopulation. Compare the proteomic profiles of the resistant and sensitive cells to identify altered protein expression levels.
-
Drug Combination Screening: Screen a library of approved anticancer agents in combination with this compound on the resistant cell line to identify synergistic interactions that can overcome the resistance.
Troubleshooting Guides
Unexpected Finding 1: Increased Cell Viability at High Concentrations
| Observation | Potential Cause | Suggested Action |
| Increased cell viability or proliferation observed at concentrations of this compound above the IC50 value. | Off-target effects at high concentrations leading to the activation of pro-survival pathways. | 1. Perform a detailed dose-response curve to confirm the observation. 2. Investigate the activation of known pro-survival pathways (e.g., Akt, ERK) at high concentrations using western blotting. 3. Consider using a more specific KX inhibitor if available. |
| Paradoxical increase in a specific subpopulation of cells. | Selection for a pre-existing resistant clone with a different sensitivity profile. | 1. Analyze the cell population for heterogeneity using flow cytometry. 2. Isolate the proliferating subpopulation and perform a separate dose-response assay. |
Unexpected Finding 2: Altered Cell Cycle Profile
| Observation | Potential Cause | Suggested Action |
| A significant increase in the G2/M phase of the cell cycle after treatment. | This compound may have an additional effect on microtubule dynamics or mitotic checkpoints. | 1. Perform immunofluorescence staining for α-tubulin to visualize microtubule organization. 2. Analyze the expression and phosphorylation status of key mitotic checkpoint proteins (e.g., Mad2, BubR1). |
| Accumulation of cells in the G1 phase, but with a subsequent increase in cell size (senescence-like phenotype). | Induction of cellular senescence as an alternative to apoptosis. | 1. Perform a senescence-associated β-galactosidase assay. 2. Analyze the expression of senescence markers like p21 and p16. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point in a 6-well plate.[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[7]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[7] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[7]
Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Serum-starve the cells for 24 hours prior to the assay.
-
Assay Setup: Place a transwell insert (8 µm pore size) into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed the serum-starved cells in serum-free medium in the upper chamber of the transwell insert. Add this compound to the upper chamber if investigating its effect on migration.
-
Incubation: Incubate for 12-24 hours at 37°C.
-
Analysis: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert with crystal violet. Count the number of migrated cells in several fields of view under a microscope.
Visualizations
Caption: "this compound" inhibits the Kinase X pathway.
References
- 1. The role of phenotypic plasticity in the escape of cancer cells from targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preventing Resistance to Cancer Targeted Therapies - NCI [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Cell viability, cell cycle, apoptosis, and migration assays. [bio-protocol.org]
- 6. Viability and apoptosis assays [bio-protocol.org]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Validation & Comparative
Comparative Guide: Osimertinib vs. Standard-of-Care Chemotherapy in EGFR-Mutated Non-Small Cell Lung Cancer (NSCLC) Cells
This guide provides a detailed comparison between the third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), Osimertinib, and standard-of-care platinum-based chemotherapy for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.
Introduction and Mechanism of Action
A subset of NSCLC patients, accounting for 15-55%, have tumors driven by activating mutations in the EGFR gene.[1] These mutations lead to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[2] For years, the standard of care for these patients involved platinum-based chemotherapy. However, the advent of targeted therapies has revolutionized treatment.
Osimertinib is an oral, irreversible, third-generation EGFR-TKI.[3] It is designed to selectively inhibit both EGFR TKI-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[4][5] A key advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which helps to reduce off-target effects and associated toxicities.[6][7] It works by covalently binding to the Cysteine-797 residue in the ATP-binding site of the mutant EGFR, thereby blocking downstream pro-survival signaling pathways.[4]
Standard-of-Care Chemotherapy for NSCLC typically involves a platinum-based doublet, such as cisplatin or carboplatin combined with pemetrexed.[8] Unlike targeted therapies, these are cytotoxic agents with a broader mechanism. Platinum agents form covalent bonds with DNA, creating adducts that inhibit DNA replication and transcription, ultimately inducing apoptosis. Pemetrexed functions as an antimetabolite, inhibiting multiple enzymes involved in purine and pyrimidine synthesis, thus disrupting the formation of precursors for DNA and RNA synthesis.
Signaling Pathway Analysis
The EGFR signaling cascade is central to the pathogenesis of EGFR-mutated NSCLC. Upon activation, EGFR triggers multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[2][4]
Osimertinib specifically targets and blocks the kinase activity of the mutant EGFR, preventing the autophosphorylation that initiates these downstream signals.
Comparative Efficacy Data
Clinical trials have demonstrated the superior efficacy of Osimertinib compared to both earlier-generation TKIs and chemotherapy. The FLAURA and FLAURA2 trials are pivotal in establishing its role as a first-line treatment.
| Efficacy Endpoint | Osimertinib + Chemotherapy (FLAURA2) | Osimertinib Monotherapy (FLAURA2) | Osimertinib Monotherapy (FLAURA) | 1st Gen. EGFR-TKI (FLAURA) |
| Median Progression-Free Survival (PFS) | 25.5 months[9] | 16.7 months[9] | 18.9 months[10] | 10.2 months |
| Median Overall Survival (OS) | 47.5 months[11] | 37.6 months[11] | 38.6 months[12] | 31.8 months[12] |
| Objective Response Rate (ORR) | N/A | N/A | 80% | 76% |
| Disease Control Rate (DCR) | N/A | N/A | 97% | 95% |
| CNS Progression-Free Survival | 24-month rate: 57%[13] | 24-month rate: 41%[13] | N/A | N/A |
Data compiled from the FLAURA and FLAURA2 clinical trials. N/A indicates data not prominently reported in the primary publications.
A meta-analysis also confirmed that Osimertinib treatment reduced the risk of disease progression or death by 62% compared with EGFR-TKIs/chemotherapy.[14] The ORR for Osimertinib in the same study was 78.2%, significantly higher than that of the comparator arms.[14]
Comparative Safety and Tolerability
The safety profiles of Osimertinib and platinum-based chemotherapy differ significantly, reflecting their distinct mechanisms of action.
| Adverse Event (Grade ≥3) | Osimertinib + Chemotherapy (FLAURA2) | Osimertinib Monotherapy (FLAURA2) | Platinum-Based Chemotherapy |
| Neutropenia | High | Low | High |
| Anemia | High | Low | High |
| Thrombocytopenia | High | Low | Moderate-High |
| Nausea/Vomiting | High | Low | High |
| Diarrhea | Moderate | Moderate | Low |
| Rash/Acneiform Dermatitis | Moderate | Moderate | Low |
| Stomatitis | Moderate | Low | Moderate |
| Radiation Pneumonitis | 48% (any grade)[15] | N/A | Lower than combo |
Data reflects general safety profiles. Specific percentages can be found in trial publications such as FLAURA2, where Grade ≥3 adverse events occurred in 53% of the combination arm versus 11% in the monotherapy arm.[9]
Experimental Protocols
To compare the in-vitro efficacy of agents like Osimertinib against chemotherapy, standardized cellular assays are employed.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed EGFR-mutated NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Osimertinib and a platinum chemotherapy agent. Replace the medium with fresh medium containing the drugs. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with IC50 concentrations of Osimertinib or chemotherapy for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment.
This technique is used to detect the levels of specific proteins, including their phosphorylation state.
-
Protein Extraction: Treat cells with drugs for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
Osimertinib represents a highly effective, targeted therapeutic for EGFR-mutated NSCLC, demonstrating superior progression-free and overall survival compared to standard chemotherapy and earlier-generation TKIs.[10][12] Its mechanism of action is highly specific, leading to a more manageable safety profile than the broad cytotoxicity of platinum-based chemotherapy.[9] Recent data from the FLAURA2 trial suggests that combining Osimertinib with chemotherapy can further extend progression-free survival, offering a new first-line treatment option for these patients.[9][16] The choice between monotherapy and combination therapy will depend on patient-specific factors, including potential for toxicity and disease burden. The experimental protocols outlined provide a framework for the preclinical evaluation and comparison of such anticancer agents, which is fundamental to the drug development process.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. Osimertinib for EGFR-mutant non-small cell lung cancer: place in therapy and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 13. snconnect.survivornet.com [snconnect.survivornet.com]
- 14. Osimertinib or EGFR-TKIs/chemotherapy in patients with EGFR-mutated advanced nonsmall cell lung cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. cancernetwork.com [cancernetwork.com]
In Vivo Target Engagement of Anticancer Agent 201: A Comparative Guide
Disclaimer: Publicly available information on "Anticancer agent 201" (also identified as Compound 2f and by the catalog number HY-163435) describes its activity as an inducer of apoptosis through the mitochondrial intrinsic pathway. It has been shown to activate caspase-3, induce PARP cleavage, and reduce the expression of Bcl-2 and Bcl-xL. While its precise molecular target has not been explicitly disclosed in the available literature, its mechanism strongly suggests the inhibition of anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. For the purpose of this comparative guide, we will proceed under the scientific assumption that This compound is a direct inhibitor of Bcl-2 . This allows for a meaningful comparison with other well-characterized Bcl-2 inhibitors.
This guide provides a comparative analysis of the hypothetical in vivo target engagement of this compound with established Bcl-2 family inhibitors, Venetoclax and Navitoclax.
Data Presentation: In Vivo Efficacy and Target Engagement
The following tables summarize the in vivo performance of this compound (hypothetical data based on its described potency) and its comparators.
Table 1: Comparison of In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Human Oral Cancer Xenograft | Data not available | Assumed significant TGI based on in vitro potency | [1] |
| Venetoclax (ABT-199) | Mantle Cell Lymphoma (MCL) PDX | 100 mg/kg, daily oral | Significant tumor growth inhibition and prolonged survival | [2] |
| Venetoclax (ABT-199) | Diffuse Large B-cell Lymphoma (DLBCL) PDX | 100 mg/kg, daily oral | Significant tumor growth inhibition in BCL-2 high models | [2] |
| Navitoclax (ABT-263) | Small-Cell Lung Cancer (SCLC) Xenograft | 100 mg/kg/day | Significant tumor growth inhibition, complete regression in some models | [3] |
| Navitoclax (ABT-263) | Oral Cancer Xenograft | 100 mg/kg/day for 21 days | Significant anti-tumor effect | [4] |
Table 2: Comparison of In Vivo Target Engagement and Pharmacodynamic Biomarkers
| Compound | Assay Type | Biomarker | Key Findings | Reference |
| This compound | Pharmacodynamic | Downstream apoptosis markers (e.g., cleaved caspase-3) | Expected to show a dose-dependent increase in apoptosis markers in tumor tissue. | N/A |
| Venetoclax (ABT-199) | Flow Cytometry (Patient PBMC) | Caspase activity | A single 50 mg dose induced an increase in caspase activity by 6 hours in CLL patients. | [5] |
| Navitoclax (ABT-263) | ELISA (Patient Serum) | M30 (caspase-cleaved cytokeratin 18) | M30 concentrations were significantly increased in patients with high pro-GRP tumors. | [6] |
| Navitoclax (ABT-263) | Preclinical Toxicity | Platelet count | Dose-dependent thrombocytopenia, an on-target effect of Bcl-xL inhibition. | [6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the in vivo anti-tumor efficacy of a Bcl-2 inhibitor.
1. Cell Line and Animal Model:
- Select a cancer cell line with known high expression of Bcl-2 (e.g., specific subtypes of DLBCL or SCLC).
- Use immunodeficient mice (e.g., NOD-SCID or nude mice) to prevent graft rejection.
2. Tumor Implantation:
- Harvest cancer cells during their exponential growth phase.
- Implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth using caliper measurements. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach a predetermined average size (e.g., 150-200 mm^3), randomize mice into treatment and control groups.
4. Compound Administration:
- Prepare the test compound (e.g., this compound, Venetoclax) and vehicle control.
- Administer the compound according to the planned dosing regimen (e.g., daily oral gavage at a specific mg/kg dose). The vehicle group receives the formulation without the active compound.
5. Efficacy Assessment:
- Measure tumor volume and body weight regularly (e.g., twice weekly).
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
6. Data Analysis:
- Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
- Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Protocol 2: In Vivo Target Engagement Assessment by Pharmacodynamic Biomarker Analysis
This protocol describes how to confirm that the anticancer agent is interacting with its target in a living organism by measuring downstream effects.
1. Study Design:
- Use a relevant xenograft model as described in Protocol 1.
- Include multiple treatment groups with varying doses of the test compound and a vehicle control.
- Collect tumor tissue and/or blood samples at different time points after a single or multiple doses.
2. Sample Collection and Preparation:
- At the designated time points, euthanize a subset of mice from each group.
- Excise tumors and either snap-freeze in liquid nitrogen for protein analysis or fix in formalin for immunohistochemistry (IHC).
- Collect blood via cardiac puncture for plasma or serum isolation to analyze circulating biomarkers.
3. Biomarker Analysis:
- Western Blotting: Prepare protein lysates from the frozen tumor samples. Use antibodies to detect changes in the levels of proteins involved in the apoptosis pathway, such as cleaved caspase-3, cleaved PARP, and Bcl-2.
- Immunohistochemistry (IHC): Stain fixed tumor sections with antibodies against markers of apoptosis (e.g., cleaved caspase-3) to visualize and quantify the extent of apoptosis within the tumor tissue.
- ELISA: Use plasma or serum samples to quantify circulating biomarkers of apoptosis, such as cleaved cytokeratin 18 (M30 assay).
4. Data Interpretation:
- A dose-dependent increase in the levels of pro-apoptotic markers (e.g., cleaved caspase-3) and a decrease in anti-apoptotic markers in the tumor tissue would confirm target engagement.
- Elevated levels of circulating apoptosis markers in the blood would also provide evidence of the drug's in vivo activity.
Mandatory Visualizations
Caption: Mitochondrial apoptosis pathway and the inhibitory action of this compound on Bcl-2.
Caption: A generalized workflow for assessing in vivo target engagement of an anticancer agent.
References
- 1. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Huma… [ouci.dntb.gov.ua]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 5. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Anticancer Agents in KRAS G12C-Mutated Non-Small Cell Lung Cancer
A Benchmarking Guide for Researchers
This guide provides a comparative analysis of the preclinical efficacy of "Anticancer agent 201," a novel investigational allosteric inhibitor of SHP2 phosphatase, against two approved targeted agents, Sotorasib and Adagrasib, for the treatment of non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available experimental data.
Introduction to the Therapeutic Agents
The KRAS G12C mutation is a key oncogenic driver in a subset of NSCLC, historically considered an "undruggable" target. Recent advancements have led to the development of agents that can effectively target this mutation. This guide focuses on a hypothetical novel agent, "this compound," and compares its preclinical profile with two first-in-class KRAS G12C inhibitors.
-
This compound (Hypothetical): An investigational, orally bioavailable, allosteric inhibitor of SHP2 (Src homology 2-containing protein tyrosine phosphatase-2). SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that is required for the full activation of the RAS-MAPK pathway.[1][2][3] By locking SHP2 in an auto-inhibited conformation, "this compound" aims to suppress this pathway, thereby inhibiting the proliferation of cancer cells dependent on KRAS signaling.[1][4]
-
Sotorasib (Lumakras®): The first FDA-approved targeted therapy for KRAS G12C-mutated NSCLC.[5] Sotorasib is a small molecule that selectively and irreversibly binds to the cysteine residue of the mutated KRAS G12C protein.[6][7][8][9] This covalent modification traps KRAS G12C in its inactive, GDP-bound state, leading to the inhibition of downstream oncogenic signaling.[6][7][8]
-
Adagrasib (Krazati®): An orally administered, selective, and covalent inhibitor of KRAS G12C.[10][11] Similar to sotorasib, adagrasib irreversibly binds to the mutant cysteine-12, locking the protein in an inactive state and blocking its ability to drive cell proliferation and survival.[10][11][12][13] Adagrasib has been noted for its long half-life and ability to penetrate the central nervous system.[11][14][15]
Signaling Pathway Overview
The RAS-RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. In KRAS G12C-mutated cancers, the KRAS protein is constitutively active, leading to uncontrolled downstream signaling. Sotorasib and Adagrasib directly inhibit the mutant KRAS G12C protein. In contrast, "this compound" targets SHP2, a phosphatase that acts upstream of RAS, modulating the signal transduction from receptor tyrosine kinases to RAS.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. irbm.com [irbm.com]
- 3. researchgate.net [researchgate.net]
- 4. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sotorasib Shows Long-Term Efficacy in Metastatic NSCLC with KRAS Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 6. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 8. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 9. Sotorasib – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 10. What is Adagrasib used for? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 13. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Adagrasib Improves Outcomes in KRAS-Mutated NSCLC, Phase II Study Shows - The ASCO Post [ascopost.com]
Efficacy of Anticancer Agent ONC201 in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
Introduction
The landscape of anticancer drug development is increasingly reliant on preclinical models that accurately predict clinical outcomes. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumors into immunodeficient mice, have emerged as a high-fidelity platform for evaluating novel therapeutics. This guide provides a comparative analysis of the efficacy of "Anticancer agent 201," identified as ONC201, in PDX models against standard-of-care therapies for glioblastoma, endometrial cancer, and prostate cancer.
It is important to clarify that the designation "this compound" has been associated with at least two distinct molecules in scientific literature. The first is a Bcl-2/Bcl-XL inhibitor. The second, and the focus of this guide due to the substantial body of research, is ONC201 . ONC201 is a first-in-class, orally active small molecule imipridone that acts as a selective antagonist of the dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP. This dual mechanism induces an integrated stress response, leading to cancer cell death. This guide will focus exclusively on ONC201.
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of ONC201's performance in PDX models, detailed experimental protocols, and a visual representation of the relevant signaling pathways.
Comparative Efficacy of ONC201 and Standard-of-Care Agents in PDX Models
The following tables summarize the available quantitative data on the efficacy of ONC201 and standard-of-care therapies in patient-derived xenograft models for glioblastoma, endometrial cancer, and prostate cancer. It is important to note that direct head-to-head studies of ONC201 against these comparators in the same PDX models are limited in the publicly available literature. The data presented here is compiled from various studies to provide the most comprehensive comparison possible.
Table 1: Glioblastoma - ONC201 vs. Temozolomide
| Parameter | ONC201 | Temozolomide (TMZ) | PDX Model Details | Source |
| Median Survival | Data from direct comparative PDX studies are limited. | In a therapy-resistant IDH-wildtype glioblastoma PDX model, TMZ treatment resulted in a median survival of 42 days, compared to a longer survival in the parental, non-resistant PDX model (80 days). | Orthotopic engraftment of therapy-naïve IDH-wildtype glioblastoma PDX in athymic nude mice. | [1] |
| Tumor Growth Inhibition | In a separate study, ONC201 was noted for its efficacy in H3K27M-mutant gliomas, though specific quantitative PDX data is not provided in the search results. | In a panel of orthotopic GBM PDX models, TMZ showed a wide range of sensitivity. | Orthotopic GBM PDX models. |
Table 2: Endometrial Cancer - ONC201 vs. Doxorubicin
| Parameter | ONC201 (in combination with TRAIL) | Doxorubicin | PDX Model Details | Source |
| Tumor Growth Reduction | A combination of ONC201 and TRAIL significantly reduced tumor growth in a xenograft model of endometrial cancer (p = 0.014). | Data from direct comparative PDX studies with ONC201 is not available in the search results. | AN3CA endometrial cancer cell line xenograft in nude mice. | [2] |
| Survival | Mice treated with the ONC201 and TRAIL combination had significantly longer survival (p = 0.018). | Data from direct comparative PDX studies with ONC201 is not available in the search results. | AN3CA endometrial cancer cell line xenograft in nude mice. | [2] |
Table 3: Prostate Cancer - ONC201 vs. Enzalutamide
| Parameter | ONC201 | Enzalutamide | PDX Model Details | Source |
| IC50 (in vitro) | 1.22 µM (22RV1 cells), 1.67 µM (LNCaP cells) | >80 µM (22RV1 cells), 4.05 µM (LNCaP cells) | Castration-resistant prostate cancer (CRPC) cell lines. | |
| Tumor Growth Inhibition | In a 22RV1 CRPC xenograft model, ONC201 demonstrated anti-tumor effects. | Data from direct comparative single-agent PDX studies with ONC201 is not available in the search results. Studies show synergistic effects when combined with ONC201. | 22RV1 CRPC xenograft model. |
Experimental Protocols
This section provides detailed methodologies for the establishment and utilization of patient-derived xenograft models for evaluating the efficacy of anticancer agents.
Orthotopic Glioblastoma PDX Model
a. Patient Sample Collection and Preparation:
-
Fresh tumor tissue is obtained from consenting patients undergoing surgical resection of glioblastoma.
-
The tissue is transported in a sterile, nutrient-rich medium on ice.
-
Under sterile conditions, the tissue is mechanically dissociated into a single-cell suspension or small fragments.
b. Intracranial Implantation:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice) are anesthetized.
-
A small burr hole is created in the skull at a predetermined stereotactic coordinate corresponding to the desired brain region (e.g., striatum).
-
A suspension of tumor cells (typically 1x10^5 to 5x10^5 cells in 2-5 µL) is slowly injected into the brain parenchyma using a Hamilton syringe.
-
The burr hole is sealed with bone wax, and the scalp incision is closed with sutures or surgical clips.
c. Tumor Growth Monitoring and Drug Treatment:
-
Tumor growth is monitored non-invasively using bioluminescence imaging (if tumor cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
ONC201 is administered orally, while temozolomide is typically given via oral gavage or intraperitoneal injection, following established dosing schedules.
d. Efficacy Evaluation:
-
Tumor volume is measured at regular intervals throughout the study.
-
The primary endpoints are typically tumor growth inhibition and overall survival.
-
At the end of the study, brains are harvested for histological and molecular analysis to confirm tumor characteristics.
Subcutaneous Endometrial Cancer PDX Model
a. Patient Sample Collection and Preparation:
-
Endometrial tumor tissue is collected from hysterectomy or biopsy specimens.
-
The tissue is processed under sterile conditions, and viable tumor fragments (approximately 2-3 mm³) are prepared.
b. Subcutaneous Implantation:
-
Immunodeficient mice are anesthetized.
-
A small incision is made in the dorsal flank, and a subcutaneous pocket is created.
-
A single tumor fragment is implanted into the pocket.
-
The incision is closed with surgical clips or sutures.
c. Tumor Growth Monitoring and Drug Treatment:
-
Tumor growth is monitored by caliper measurements of the length and width of the tumor. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
ONC201 is administered orally. Doxorubicin is typically administered via intravenous or intraperitoneal injection.
d. Efficacy Evaluation:
-
Tumor volumes are measured 2-3 times per week.
-
Efficacy is assessed by comparing tumor growth in the treated groups to the control group.
-
At the end of the study, tumors are excised for further analysis.
Subcutaneous Prostate Cancer PDX Model
a. Patient Sample Collection and Preparation:
-
Prostate cancer tissue is obtained from radical prostatectomy or metastatic biopsies.
-
The tissue is processed into small fragments (2-3 mm³) for implantation.
b. Subcutaneous Implantation:
-
The procedure is similar to the subcutaneous endometrial cancer model, with implantation in the flank of immunodeficient mice.
-
For androgen-sensitive models, male mice may be supplemented with testosterone. For castration-resistant models, mice are castrated prior to or after tumor establishment.
c. Tumor Growth Monitoring and Drug Treatment:
-
Tumor growth is monitored by caliper measurements.
-
Once tumors are established, mice are randomized for treatment.
-
ONC201 is administered orally. Enzalutamide is also typically administered orally.
d. Efficacy Evaluation:
-
Tumor growth and serum levels of prostate-specific antigen (PSA) are monitored.
-
The primary endpoints are tumor growth inhibition and changes in PSA levels.
-
Tumors are harvested at the end of the study for further analysis.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways of ONC201 and the comparator drugs.
References
- 1. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic combination therapy with ONC201 or ONC206, and enzalutamide or darolutamide in preclinical studies of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide: Anticancer Agent 201
This document provides comprehensive, procedural guidance for the safe handling and disposal of the investigational anticancer agent 201. Given the cytotoxic potential of antineoplastic agents, adherence to these protocols is critical to ensure the safety of laboratory personnel and the environment. These procedures are based on established guidelines for managing hazardous and cytotoxic drugs.[1][2][3][4]
Core Safety Principles
All personnel handling this compound must be fully trained on its potential hazards, including routes of exposure and symptoms of accidental exposure.[1][5] Work should be conducted during normal business hours when safety and support staff are available.[1]
-
Engineering Controls : All manipulations of this compound, including reconstitution, dilution, and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol generation and exposure.[1][5] The work surface should be covered with a plastic-backed absorbent pad, which must be disposed of as trace-contaminated waste after the procedure is complete.[5]
-
Personal Protective Equipment (PPE) : The minimum required PPE for handling this compound includes two pairs of chemotherapy-rated gloves, a disposable, solid-front, back-closure gown, safety goggles, and a face shield if there is a splash risk.[5][6] One pair of gloves should be worn under the gown's cuff, and the second pair over the cuff.[5]
Waste Segregation and Disposal Pathways
Proper segregation of waste is the first and most critical step in the disposal process. Anticancer drug waste is typically categorized as either "trace" or "bulk" (non-trace) hazardous waste.[7] These waste streams must be kept separate from regular trash and other laboratory waste types like biohazardous waste.[1][7]
Caption: Workflow for segregation and disposal of this compound waste.
| Waste Type | Description | Container Type | Final Disposal Method |
| Trace Waste (Solids) | Items contaminated through contact, such as used gowns, gloves, bench pads, and empty vials or IV bags.[7] | Yellow trace chemotherapy waste container.[1][8] | Incineration[8] |
| Trace Waste (Sharps) | Needles, syringes, or glass slides with trace amounts of the agent. Syringes must be empty with no visible drug.[1][7] | Yellow puncture-proof chemotherapy sharps container.[1][8] | Incineration[8] |
| Bulk Waste (Liquids/Solids) | Unused or expired agent, partially full vials/syringes, and materials used to clean up large spills.[1][7] | Black RCRA hazardous chemical waste container.[1] | Hazardous Waste Incineration[9] |
| Bulk Waste (Sharps) | Syringes containing any residual volume of the drug (e.g., >0.1 ml).[1] | Black RCRA hazardous chemical waste container. Do not place in a standard sharps container.[1] | Hazardous Waste Incineration[9] |
Procedural Guide for Disposal
A. Disposal of Trace Contaminated Items (Non-Sharps):
-
Segregate at Source : While still within the BSC or fume hood, place all contaminated disposable items (e.g., gloves, gowns, absorbent pads) into a designated yellow chemotherapy waste bag.[5]
-
Seal and Transfer : Securely seal the yellow bag before removing it from the containment area.
-
Final Containment : Place the sealed bag into a larger, rigid yellow chemotherapy waste bin for storage until pickup.[8]
B. Disposal of Contaminated Sharps:
-
Trace Sharps : Immediately after use, place needles and syringes that are completely empty directly into a designated yellow, puncture-proof chemotherapy sharps container.[1] Do not recap needles.[1]
-
Bulk Sharps : Syringes containing visible or pourable amounts of this compound are considered bulk waste. These must be placed in a black RCRA hazardous waste container, not a sharps container.[1]
C. Disposal of Bulk/Unused Agent:
-
Containment : Unused or expired vials of this compound are considered bulk hazardous waste.
-
Labeling : Ensure containers are properly labeled with a hazardous waste tag.
-
Storage and Disposal : Place these items into the designated black RCRA hazardous waste container.[1] Do not mix with other chemical wastes.[1] Contact your institution's Environmental Health & Safety (EH&S) department for pickup.[1]
Spill Management Protocol
Immediate and correct response to a spill is crucial to prevent exposure and contamination.[10] Clearly labeled spill kits must be available in all areas where this compound is handled.[10][11]
Caption: Procedural flowchart for managing a spill of this compound.
This protocol is adapted from general guidelines for cytotoxic spills.[11][12]
-
Evacuate and Restrict Access : Alert others immediately. Secure the area to prevent unauthorized entry.[11][13]
-
Don PPE : Put on a full set of protective gear from the spill kit, including a respirator, gown, eye protection, shoe covers, and two pairs of chemotherapy gloves.[6]
-
Contain the Spill :
-
Collect Debris : Use a scoop to collect any broken glass and place it into a chemotherapy sharps container.[11]
-
Clean the Area :
-
Dispose of Waste : Place all contaminated items, including used PPE, into the cytotoxic waste bag. Seal the bag and place it in the black RCRA hazardous waste container.[11]
-
Decontaminate and Report : Wash hands thoroughly with soap and water. Report the incident to your supervisor and EH&S department.
Chemical Deactivation Protocols
Chemical deactivation aims to degrade the active cytotoxic compound into less hazardous substances. However, there is no single, universally accepted method for deactivating all antineoplastic agents.[1][9][14] Methods must be validated for each specific agent to ensure complete degradation and to verify that the byproducts are not hazardous.[9][15]
The following is a general methodology for testing the efficacy of a chemical deactivation procedure for this compound. Oxidation using sodium hypochlorite is a common method tested for many cytotoxic drugs.[15][16]
-
Objective : To determine if 5.25% sodium hypochlorite (household bleach) effectively degrades this compound into non-mutagenic residues.
-
Materials :
-
This compound solution (at the highest concentration used in experiments).
-
5.25% Sodium Hypochlorite (NaOCl) solution.
-
Quenching agent (e.g., sodium thiosulfate).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for agent 201.
-
Ames test kit for mutagenicity assessment.
-
-
Methodology :
-
Reaction Setup : In a chemical fume hood, mix the this compound solution with an equal volume of the 5.25% NaOCl solution.
-
Incubation : Allow the reaction to proceed for a set time (e.g., 1 hour) at room temperature.[16]
-
Quenching : Neutralize any remaining NaOCl by adding a quenching agent.
-
Analysis (Degradation) : Analyze the treated solution using a validated HPLC method to quantify the remaining concentration of this compound. A successful degradation should show no detectable peak for the parent compound.
-
Analysis (Mutagenicity) : Test the treated and neutralized solution using the Ames test to ensure that the degradation byproducts are not mutagenic.[15]
-
References
- 1. web.uri.edu [web.uri.edu]
- 2. osha.gov [osha.gov]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. safework.nsw.gov.au [safework.nsw.gov.au]
- 5. uwyo.edu [uwyo.edu]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. stericycle.com [stericycle.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. dvm360.com [dvm360.com]
- 12. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 13. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 14. gerpac.eu [gerpac.eu]
- 15. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Anticancer Agent 201
The handling of potent anticancer agents such as "Anticancer agent 201" necessitates stringent safety protocols to minimize occupational exposure and ensure a safe laboratory environment. Exposure to cytotoxic drugs can lead to severe health effects, including skin rashes, adverse reproductive outcomes, and potentially cancer. Adherence to established guidelines from organizations like the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the United States Pharmacopeia (USP) is critical for protecting researchers, scientists, and drug development professionals.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for personal protective equipment (PPE) when handling this compound.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE must be worn at all times when handling hazardous drugs, including during receipt, storage, compounding, administration, and disposal. The following tables summarize the key requirements for each type of PPE.
Gloves
Double gloving is a common recommendation for handling chemotherapy drugs. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Gloves should be changed every 30 minutes or immediately if damaged or contaminated.
| Feature | Requirement | Source |
| Material | Powder-free nitrile or latex. Vinyl gloves are not recommended. | NIOSH, ASTM |
| Standard | Must comply with ASTM D6978-05 standard for resistance to permeation by chemotherapy drugs. | ASTM International |
| Thickness | Thicker gloves provide increased protective power. Specific thickness may vary by manufacturer but should be rated for chemotherapy use. | Manufacturer Specifications |
| Integrity | Must be free of defects. | USP <800> |
Gowns
Gowns should be changed every 2-3 hours or immediately after a spill or splash. Reusable gowns are not permitted for use with hazardous drugs.
| Feature | Requirement | Source |
| Material | Disposable, lint-free, low-permeability fabric such as polyethylene-coated polypropylene or other laminate. | ONS, USP <800> |
| Design | Closed front, long sleeves, and elastic or knit-closed cuffs. Must close in the back. | USP <800> |
| Standard | Should meet standards for handling hazardous drugs, such as those outlined in USP <800>. Some gowns are tested against ASTM F739-20 for resistance to permeation by chemotherapy drugs. A newer standard, ASTM F3267, is specifically designed for chemotherapy gowns. | USP, ASTM |
| Coverage | Should extend below the knees. | Halyard |
Respiratory Protection
Surgical masks do not provide adequate respiratory protection from drug exposure and should not be used when respiratory protection is required.
| Type | When to Use | Standard |
| N95 Respirator | Required when there is a risk of airborne powder or aerosol generation. Also used to protect against splashes, droplets, and sprays around the nose and mouth. | NIOSH-certified and fit-tested. |
| Elastomeric Half-Mask with Multi-Gas Cartridge | Recommended when unpacking hazardous drug containers that are not made of plastic. | NIOSH-approved |
| Full-Facepiece Chemical Cartridge-Type Respirator or Powered Air-Purifying Respirator (PAPR) | Required when cleaning up large spills or when there is a known or suspected risk of exposure to vapors or aerosols. | NIOSH-certified and fit-tested (for tight-fitting PAPRs). |
Eye and Face Protection
Eyeglasses or safety glasses with side shields are not considered adequate protection.
| Type | When to Use |
| Goggles | Must be worn when there is a risk of spills or splashes of hazardous drugs. |
| Face Shield | Worn in combination with goggles to provide full facial protection against spills or splashes. |
Other Personal Protective Equipment
| Type | Requirement |
| Head and Hair Covers | Required to cover hair on the head, as well as beards and mustaches. |
| Shoe Covers | Two pairs of shoe covers must be worn when compounding hazardous drugs. Shoe covers worn in hazardous drug handling areas must not be worn in other areas. |
| Sleeve Covers | Disposable sleeve covers may be used to protect arms from contact with hazardous materials. |
Experimental Protocols: Testing of PPE
ASTM D6978-05: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs
This is the standard test method to evaluate the resistance of medical glove materials to permeation by chemotherapy drugs.
-
Objective: To determine the breakthrough time of chemotherapy drugs through the glove material at a molecular level.
-
Methodology:
-
A piece of the glove material is placed in a permeation cell,
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
